molecular formula C36H47F3N12O10 B8199024 CRA-2059 TFA

CRA-2059 TFA

Cat. No.: B8199024
M. Wt: 864.8 g/mol
InChI Key: MIIYCICULQBHKP-ZGGWIOQZSA-N
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Description

CRA-2059 TFA is a useful research compound. Its molecular formula is C36H47F3N12O10 and its molecular weight is 864.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIYCICULQBHKP-ZGGWIOQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47F3N12O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Tryptase Inhibitor CRA-2059 TFA: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of CRA-2059 TFA, a potent and selective tryptase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mast cell tryptase in inflammatory diseases.

Executive Summary

This compound is a highly specific and selective inhibitor of human β-tryptase, a serine protease predominantly released from mast cells.[1] Tryptase has been implicated as a key mediator in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD). The mechanism of action of this compound is centered on the inhibition of tryptase, thereby preventing the activation of downstream signaling pathways that contribute to inflammation and tissue remodeling. Clinical evidence from a phase II trial of a related compound, APC 2059, in patients with ulcerative colitis suggests that tryptase inhibition is a promising therapeutic strategy. This guide will detail the available data on this compound and related tryptase inhibitors, outline the relevant signaling pathways, and provide an overview of the experimental protocols used to characterize these compounds.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the clinical trial results for the related tryptase inhibitor APC 2059.

Table 1: In Vitro Potency of this compound

CompoundTargetAssayPotency (Ki)Reference
This compoundRecombinant Human Tryptase-β (rHTβ)Biochemical Assay620 pM[1]

Table 2: Phase II Clinical Trial Results of APC 2059 in Mildly to Moderately Active Ulcerative Colitis

ParameterValue
Patient Population 56 adults with a Disease Activity Index (DAI) of 6-9
Treatment Regimen 20 mg APC 2059 subcutaneously twice daily for 28 days
Primary Endpoint (Response Rate) 29% (DAI ≤ 3)
Clinical Improvement 49% (DAI ≤ 3 or a four-point reduction)
Complete Remission 9% (DAI = 0)
Improvement in Stool Frequency 64%
Improvement in Rectal Bleeding 64%
Improvement in Endoscopy Score 50%
Most Common Adverse Event Injection site reactions (32.1%)

Data from an open-label, multicenter pilot study.[2]

Signaling Pathways

The primary mechanism of action of this compound involves the inhibition of tryptase, which in turn modulates the Protease-Activated Receptor-2 (PAR-2) signaling pathway. This pathway is a key driver of inflammation in IBD.

Tryptase_PAR2_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Mast_Cell Mast Cell Tryptase Tryptase Mast_Cell->Tryptase Release PAR2 PAR-2 Tryptase->PAR2 Activation CRA_2059 This compound CRA_2059->Tryptase Inhibition G_Protein G-Protein PAR2->G_Protein Coupling PLC PLC G_Protein->PLC PKC PKC PLC->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK NF_kB NF-κB MAPK->NF_kB Fibrosis Fibrosis MAPK->Fibrosis Inflammation Pro-inflammatory Cytokines & Chemokines NF_kB->Inflammation

Tryptase/PAR-2 Signaling Pathway in IBD.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize tryptase inhibitors. Specific protocols for this compound are not publicly available.

In Vitro Tryptase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against purified tryptase.

Materials:

  • Purified recombinant human β-tryptase

  • Test compound (e.g., this compound)

  • Chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and heparin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add a fixed concentration of tryptase to each well of the microplate.

  • Add the diluted test compound to the wells and incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the tryptase substrate.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 or Ki value by fitting the data to a dose-response curve.

Mast Cell Degranulation Assay

Objective: To assess the ability of a compound to inhibit the release of tryptase and other mediators from activated mast cells.

Materials:

  • Human mast cell line (e.g., HMC-1) or primary human mast cells

  • Cell culture medium

  • Test compound

  • Mast cell activating agent (e.g., calcium ionophore A23187, anti-IgE)

  • ELISA kit for human tryptase or histamine (B1213489)

  • Lysis buffer

Procedure:

  • Culture mast cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with an activating agent to induce degranulation.

  • Centrifuge the cell suspension to separate the supernatant from the cell pellet.

  • Collect the supernatant and lyse the cell pellet to measure the total mediator content.

  • Quantify the amount of tryptase or histamine in the supernatant and cell lysate using an ELISA kit.

  • Calculate the percentage of mediator release and the inhibitory effect of the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and early clinical development of a tryptase inhibitor like this compound.

Workflow Target_ID Target Identification (Tryptase in IBD) Lead_Gen Lead Generation & Optimization (CRA-2059) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Animal models of IBD) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Safety & PK in healthy volunteers) In_Vivo->Phase_I Phase_II Phase II Clinical Trial (Efficacy in UC patients - APC 2059) Phase_I->Phase_II

Drug Development Workflow for a Tryptase Inhibitor.

Conclusion

This compound is a potent and selective tryptase inhibitor with a clear mechanism of action that is highly relevant to the pathophysiology of inflammatory bowel disease. By inhibiting tryptase, this compound effectively blocks the activation of the PAR-2 signaling pathway, which is a key driver of inflammation and fibrosis in the gut. The clinical data from the related compound APC 2059 in ulcerative colitis provide strong proof-of-concept for this therapeutic approach. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential in IBD and other mast cell-mediated diseases.

References

In-depth Technical Guide: The Function of CRA-2059 TFA

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Publicly Available Information

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive search of publicly available scientific and medical literature, clinical trial databases, and chemical registries has revealed no specific information for a compound designated "CRA-2059 TFA." This suggests that "this compound" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.

The search results did not yield any data regarding the function, mechanism of action, experimental protocols, or associated signaling pathways for a molecule with this identifier. The primary search results were related to Canadian tax forms and a clinical trial for a different therapeutic agent.

Due to the absence of any specific data on this compound, this guide cannot provide the requested in-depth technical information, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of this compound is necessary to proceed with a detailed scientific overview.

The Tryptase Inhibition Pathway of CRA-2059 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 TFA is a potent and highly selective inhibitor of human β-tryptase, a serine protease predominantly released from mast cells upon activation. Tryptase plays a significant role in the pathophysiology of inflammatory conditions, making it a key therapeutic target. This technical guide provides an in-depth overview of the tryptase inhibition pathway of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways. The compound CRA-2059 is also known as APC-2059, with this compound being the trifluoroacetate (B77799) salt form, which offers enhanced solubility and stability while maintaining comparable biological activity.[1][2][3] Development of APC-2059 for psoriasis was discontinued (B1498344) due to lack of efficacy in a Phase II study; however, it showed evidence of activity in a Phase II pilot study for ulcerative colitis.[4][5]

Quantitative Data

The inhibitory activity of CRA-2059 against human β-tryptase has been characterized by several key quantitative parameters.

ParameterValueTarget EnzymeNotes
Ki 620 pMRecombinant Human Tryptase-β (rHTβ)Demonstrates high-affinity binding.
Association Rate Constant (k_on) 7 x 10⁷ M⁻¹s⁻¹Human Tryptase-βIndicates rapid binding to the target.
Dissociation Rate Constant (k_off) 0.04 s⁻¹Human Tryptase-βSuggests a relatively slow dissociation from the enzyme.

Mechanism of Action

CRA-2059 functions as a bivalent inhibitor of the human tryptase-β tetramer. Human β-tryptase is a homotetramer with four active sites oriented towards a central pore. CRA-2059 possesses two phenylguanidinium (B1229882) head groups connected by a linker, allowing it to span and simultaneously bind to two adjacent active sites of the tryptase tetramer. This bivalent interaction results in a significantly lower inhibition constant (Ki) compared to monovalent binding, leading to potent and effective inhibition.

Signaling Pathways

Tryptase released from degranulating mast cells contributes to inflammatory responses through several mechanisms. A primary pathway involves the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor expressed on various cell types, including epithelial cells, endothelial cells, and neurons.

Tryptase-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by tryptase and the point of inhibition by this compound.

G cluster_0 Mast Cell cluster_1 Target Cell (e.g., Epithelial, Endothelial) MastCell Activated Mast Cell Tryptase Tryptase MastCell->Tryptase Degranulation PAR2 PAR-2 Receptor Tryptase->PAR2 Cleavage & Activation G_Protein G-Protein PAR2->G_Protein Activation MAPK_Pathway MAPK Pathway (ERK, p38) G_Protein->MAPK_Pathway NFkB_Pathway NF-κB Pathway G_Protein->NFkB_Pathway ProInflammatory Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, IL-8, TNF-α) MAPK_Pathway->ProInflammatory NFkB_Pathway->ProInflammatory Transcription CRA2059 This compound CRA2059->Tryptase

Caption: Tryptase inhibition by this compound blocks PAR-2 activation.

Activation of PAR-2 by tryptase can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This ultimately leads to the transcription and release of pro-inflammatory mediators, contributing to the inflammatory response. By inhibiting tryptase, this compound prevents the activation of PAR-2 and the subsequent inflammatory cascade.

Experimental Protocols

The following are representative protocols that are likely to have been used to characterize the inhibitory activity of this compound.

In Vitro Tryptase Inhibition Assay (Ki Determination)

This enzymatic assay is designed to determine the inhibition constant (Ki) of a compound against purified tryptase.

G cluster_workflow In Vitro Tryptase Inhibition Assay Workflow prep 1. Preparation - Serially dilute this compound. - Prepare purified human tryptase solution. - Prepare fluorogenic substrate solution. incubate 2. Incubation - Add tryptase and varying concentrations of this compound to a 96-well plate. - Incubate to allow inhibitor-enzyme binding. prep->incubate reaction 3. Reaction Initiation - Add tryptase substrate to each well. incubate->reaction measure 4. Measurement - Measure fluorescence kinetically using a microplate reader. reaction->measure analyze 5. Data Analysis - Calculate reaction rates. - Determine IC50 and Ki values through non-linear regression. measure->analyze

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Methodology:

  • Reagents: Purified recombinant human tryptase-β, a suitable fluorogenic or chromogenic tryptase substrate, and this compound.

  • Procedure:

    • A fixed concentration of tryptase is pre-incubated with a range of this compound concentrations in an assay buffer at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance.

    • The resulting data are used to calculate the IC50 (half-maximal inhibitory concentration) and subsequently the Ki, which represents the dissociation constant of the enzyme-inhibitor complex.

Clinical Trial Protocol for Ulcerative Colitis (Phase II)

The following outlines the protocol used in the open-label pilot study of APC-2059 (CRA-2059) in patients with ulcerative colitis.

G cluster_workflow APC-2059 Phase II Clinical Trial Workflow (Ulcerative Colitis) enrollment 1. Patient Enrollment - N = 56 adults. - Mildly to moderately active ulcerative colitis. - Disease Activity Index (DAI) of 6-9. treatment 2. Treatment Regimen - 20 mg APC-2059 administered subcutaneously. - Twice daily for 28 days. enrollment->treatment endpoint 3. Primary Endpoint Assessment - Response defined as a final DAI of ≤ 3. treatment->endpoint analysis 4. Supplementary Analyses - Complete remission (DAI=0). - Improvement (final DAI ≤ 3 or a 4-point reduction). - Assessment of stool frequency, bleeding, endoscopy, and physician's rating. endpoint->analysis

Caption: Overview of the Phase II clinical trial protocol for APC-2059.

Study Design:

  • Objective: To investigate the safety and activity of APC-2059 in treating mildly to moderately active ulcerative colitis.

  • Patient Population: 56 adult patients with a Disease Activity Index (DAI) between 6 and 9.

  • Treatment: 20 mg of APC-2059 administered subcutaneously twice daily for 28 days.

  • Primary Outcome: The primary endpoint was a response defined as a final DAI of 3 or less.

  • Results: Of the 56 patients, 29% responded to the treatment, with 9% achieving complete remission (DAI=0). The treatment was found to be safe, with injection site reactions being the most common adverse event.

Conclusion

This compound is a potent, high-affinity bivalent inhibitor of human β-tryptase. Its mechanism of action, involving the simultaneous binding to two active sites of the tryptase tetramer, leads to effective blockade of its enzymatic activity. By inhibiting tryptase, this compound can prevent the activation of downstream inflammatory signaling pathways, such as those mediated by PAR-2, MAPK, and NF-κB. While further clinical development has been limited, the data from preclinical and early clinical studies provide a solid foundation for understanding the tryptase inhibition pathway of this compound and its potential as a therapeutic agent in inflammatory diseases.

References

An In-Depth Technical Guide to CRA-2059 TFA: A Potent Tryptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-2059 is a highly potent and specific bivalent inhibitor of human tryptase-β, a serine protease predominantly released by mast cells. Its trifluoroacetate (B77799) (TFA) salt form is commonly used for research and development purposes. This document provides a comprehensive overview of the structure, properties, and mechanism of action of CRA-2059 TFA, including its interaction with the tryptase-β signaling pathway and detailed experimental protocols.

Structure and Physicochemical Properties

While the precise chemical structure of CRA-2059 is not publicly disclosed in detail, it is characterized as a bivalent inhibitor. This structure consists of two phenylguanidinium (B1229882) head groups, which are responsible for interacting with the active sites of the tryptase tetramer, connected by a linker. The bivalent nature of CRA-2059 allows it to bridge two of the four active sites of the human tryptase-β tetramer simultaneously, contributing to its high affinity and inhibitory potency.

Table 1: Physicochemical and Pharmacokinetic Properties of CRA-2059

PropertyValueReference
Target Recombinant Human Tryptase-β (rHTβ)[1]
Inhibition Constant (Ki) 620 pM[1]
Mechanism of Action Bivalent, Tight-Binding Reversible Inhibition
Potential Therapeutic Area Inflammatory Bowel Disease (e.g., Ulcerative Colitis)[1]

Mechanism of Action and Signaling Pathway

CRA-2059 exerts its inhibitory effect by targeting tryptase-β, a key mediator in allergic and inflammatory responses. Tryptase-β is a serine protease stored in mast cell granules and is released upon mast cell degranulation. Once released, tryptase-β can activate Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor expressed on various cell types, including epithelial cells, endothelial cells, and neurons.

The activation of PAR-2 by tryptase-β initiates a cascade of intracellular signaling events. This process involves the cleavage of the N-terminal domain of PAR-2, which unmasks a tethered ligand that binds to and activates the receptor. This activation leads to the coupling of G-proteins and the subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways ultimately lead to the transcription and release of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-α, contributing to the inflammatory response.

By potently inhibiting tryptase-β, CRA-2059 effectively blocks the activation of PAR-2 and the subsequent downstream inflammatory signaling cascade.

Tryptase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mast_Cell Activated Mast Cell Tryptase Tryptase-β Mast_Cell->Tryptase Release PAR2_inactive PAR-2 (Inactive) Tryptase->PAR2_inactive Cleavage & Activation CRA2059 This compound CRA2059->Tryptase Inhibition PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active G_Protein G-Protein PAR2_active->G_Protein Activation PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK NF_kB NF-κB PI3K_AKT->NF_kB MAPK_ERK->NF_kB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α) NF_kB->Cytokines Upregulation

Tryptase-β Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A general protocol for preparing a stock solution of a similar tryptase inhibitor for in vivo studies is provided by MedchemExpress.[1] This can be adapted for this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 25 mg/mL, dissolve the appropriate amount of this compound in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

Storage:

  • Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

In Vitro Tryptase Inhibition Assay (General Protocol)

This protocol is a general method for determining the inhibitory activity of compounds against tryptase and can be adapted for CRA-2059.

Materials:

  • Recombinant human tryptase-β

  • Tryptase assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Chromogenic substrate (e.g., tosyl-gly-pro-lys-p-nitroanilide)

  • This compound at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Dilute the recombinant human tryptase-β in the tryptase assay buffer to the desired working concentration.

  • In a 96-well plate, add the tryptase solution to each well.

  • Add the this compound solution at a range of concentrations to the wells containing the tryptase. Include a control group with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode using a microplate reader. Record readings at regular intervals for a set duration.

  • Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

  • Determine the IC50 value of CRA-2059 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Tryptase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Tryptase, Substrate, and CRA-2059 Dilutions Add_Tryptase Add Tryptase to 96-well Plate Prepare_Reagents->Add_Tryptase Add_Inhibitor Add CRA-2059 (or Vehicle Control) Add_Tryptase->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_Substrate Add Chromogenic Substrate Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic Mode) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Reaction Velocity Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for an in vitro tryptase inhibition assay.

Conclusion

This compound is a potent and specific bivalent inhibitor of human tryptase-β. Its mechanism of action, involving the disruption of the tryptase-PAR-2 signaling axis, makes it a promising candidate for the therapeutic intervention in inflammatory diseases, particularly those with a mast cell-driven pathology such as inflammatory bowel disease. The provided information on its properties and relevant experimental protocols serves as a valuable resource for researchers and drug development professionals working in this area. Further investigation into its detailed structural characteristics and in vivo efficacy will continue to delineate its full therapeutic potential.

References

role of tryptase in inflammatory disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Tryptase in Inflammatory Disease

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptase is a tetrameric serine protease that serves as the most abundant protein mediator stored within the secretory granules of mast cells. Upon mast cell activation, which is a key event in allergic and inflammatory responses, tryptase is released into the extracellular environment.[1] Once released, it functions as a potent signaling molecule, primarily by cleaving and activating a specific G protein-coupled receptor known as Protease-Activated Receptor 2 (PAR-2).[1][2] This activation triggers a cascade of downstream signaling events that contribute to the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, inflammatory bowel disease (IBD), and irritable bowel syndrome (IBS).[3][4] Tryptase is also deeply implicated in tissue remodeling and fibrosis by promoting fibroblast proliferation and collagen synthesis. Its specific localization to mast cells and its elevated levels during inflammatory episodes make it a critical biomarker for mast cell activation and a promising therapeutic target for a range of inflammatory and fibrotic conditions.

Biochemistry and Mechanism of Action

Tryptase Isoforms and Structure

Tryptase exists in several isoforms, with α-tryptase and β-tryptase being the most clinically relevant. α-protryptase and β-protryptase are constitutively secreted as inactive monomers and contribute to baseline serum tryptase levels. The mature, enzymatically active form is a 134 kDa tetramer, composed of four β-tryptase subunits, which is stabilized by heparin. This tetrameric form is stored in mast cell granules and released upon degranulation.

The Tryptase/PAR-2 Signaling Axis

The primary mechanism through which tryptase exerts its pro-inflammatory effects is the activation of Protease-Activated Receptor 2 (PAR-2).

Mechanism of Activation:

  • Cleavage: Tryptase cleaves the N-terminal extracellular domain of the PAR-2 receptor at a specific arginine-serine site (R³⁶-S³⁷).

  • Tethered Ligand Formation: This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SLIGKV in humans).

  • Receptor Activation: The tethered ligand binds to the second extracellular loop of the receptor, inducing a conformational change that activates downstream G-protein signaling pathways.

  • Signal Transduction: PAR-2 is coupled to G-proteins (primarily Gαq/11), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+), a key second messenger in inflammatory signaling.

Tryptase_PAR2_Signaling Tryptase Tryptase (Tetramer) PAR2_inactive PAR-2 (Inactive) Tryptase->PAR2_inactive PAR2_active PAR-2 (Active) + Tethered Ligand G_Protein Gαq/11 PAR2_active->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca²⁺ Store IP3->Ca_Store Binds to Receptor Ca_Release ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Release Downstream Downstream Effects (Cytokine Release, Proliferation, etc.) Ca_Release->Downstream Tryptase_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample 1. Prepare Tryptase Sample/Standard Dilutions Mix 3. Add Sample and Substrate to 96-well Plate Prep_Sample->Mix Prep_Substrate 2. Prepare Chromogenic Substrate (e.g., BAPNA) Prep_Substrate->Mix Incubate 4. Incubate at 37°C Mix->Incubate Read 5. Read Absorbance at 410 nm Incubate->Read Calculate 6. Calculate Activity (ΔOD/min) Read->Calculate Fibroblast_Proliferation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_readout Readout Seed 1. Seed Fibroblasts in 96-well Plate Confluence 2. Grow to Confluence (~5 days) Seed->Confluence Starve 3. Serum Starve (24 hours) Confluence->Starve Stimulate 4. Add Tryptase or Controls Starve->Stimulate Incubate 5. Incubate (48 hours) Stimulate->Incubate Assess 6. Assess Proliferation (e.g., MTS Assay) Incubate->Assess Analyze 7. Analyze Data vs. Control Assess->Analyze

References

An In-depth Technical Guide to CRA-2059 TFA for Basic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 trifluoroacetate (B77799) (TFA), also known as APC 2059, is a potent and highly selective synthetic inhibitor of human β-tryptase, a serine protease predominantly released from mast cells.[1] Tryptase has been identified as a key mediator in the pathophysiology of various inflammatory and allergic diseases, including inflammatory bowel disease (IBD).[2][3] By inhibiting tryptase, CRA-2059 TFA modulates downstream inflammatory signaling pathways, making it a valuable tool for basic science research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Chemical Properties and Formulation

CRA-2059 is a dibasic inhibitor, a class of compounds designed for potent and selective inhibition of tryptase.[3][4] The trifluoroacetate salt form (TFA) is commonly used in research and clinical settings.

PropertyValueReference
Chemical Formula C36H47F3N12O[1]
Molecular Weight 864.83 g/mol [1]
Appearance White to light yellow solid[1]
Solubility and Formulation Protocols

For research purposes, this compound can be prepared in various solvent systems to achieve a clear solution. The following protocols yield a solution of at least 2.5 mg/mL (2.89 mM).[1]

Protocol 1:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol 2:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Protocol 3:

  • 10% DMSO

  • 90% Corn Oil

Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Mechanism of Action

This compound exerts its effects through the potent and selective inhibition of human β-tryptase. Tryptase is a tetrameric serine protease stored in mast cell granules and released upon degranulation in response to inflammatory and allergic stimuli.[5]

Tryptase Inhibition

CRA-2059 is a tight-binding, reversible inhibitor of human tryptase-β with a bivalent binding mechanism. The molecule has two phenylguanidinium (B1229882) head groups connected by a linker that can span two of the four active sites within the tryptase tetramer.[1] This bivalent interaction results in a significantly lower inhibition constant (Ki) for bivalent binding compared to monovalent binding.[1]

ParameterValueTargetReference
Ki 620 pMRecombinant human tryptase-β (rHTβ)[1]
Signaling Pathway

Tryptase is a key activator of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on various cell types, including epithelial cells, endothelial cells, and immune cells. The activation of PAR-2 by tryptase initiates a signaling cascade that contributes to inflammation and tissue remodeling. In the context of inflammatory bowel disease, the tryptase-mediated activation of the PAR-2/Akt/mTOR signaling pathway in fibroblasts is believed to promote intestinal fibrosis.[6]

Tryptase-PAR-2 Signaling Pathway MastCell Mast Cell Degranulation Tryptase Tryptase MastCell->Tryptase Release PAR2 PAR-2 Tryptase->PAR2 Activation CRA2059 This compound CRA2059->Tryptase Inhibition Akt Akt PAR2->Akt Downstream Signaling mTOR mTOR Akt->mTOR Fibroblast Fibroblast Activation (Differentiation to Myofibroblasts) mTOR->Fibroblast Fibrosis Intestinal Fibrosis Fibroblast->Fibrosis Leads to

Tryptase-PAR-2 Signaling Pathway in Intestinal Fibrosis.

Preclinical and Clinical Data

This compound (as APC 2059) has been evaluated in both preclinical models and clinical trials, primarily for inflammatory conditions such as ulcerative colitis.

In Vivo Efficacy in a Human Mast Cell Xenograft Model
Phase II Clinical Trial in Ulcerative Colitis

An open-label, Phase II pilot study evaluated the safety and efficacy of APC 2059 in patients with mildly to moderately active ulcerative colitis.[7]

Study Design:

  • Participants: 56 adults with a Disease Activity Index (DAI) of 6-9.[7]

  • Treatment: 20 mg APC 2059 administered subcutaneously twice daily for 28 days.[7]

  • Primary Endpoint: Response, defined as a final DAI of ≤ 3.[7]

Key Efficacy Results:

OutcomePercentage of PatientsReference
Response (DAI ≤ 3) 29%[7]
Complete Remission (DAI = 0) 9%[7]
Improved (Final DAI ≤ 3 or 4-point reduction) 49%[7]
Improvement/Normalization in Stool Frequency 64%[7]
Improvement/Normalization in Bleeding 64%[7]
Improvement/Normalization in Endoscopy 50%[7]
Improvement/Normalization in Physician's Rating 63%[7]

Safety: The most common adverse events were related to the injection site (32.1%). The study concluded that APC 2059 was safe and showed evidence of activity in the treatment of ulcerative colitis.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays for CRA-2059 are proprietary. However, based on the literature for similar tryptase inhibitors, the following represents a general workflow for the evaluation of such compounds.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Chemical Synthesis of Dibasic Inhibitor Purification Purification and Characterization Synthesis->Purification EnzymeAssay Tryptase Inhibition Assay (Ki determination) Purification->EnzymeAssay CellAssay Mast Cell Degranulation Assay EnzymeAssay->CellAssay AnimalModel Animal Model of Colitis (e.g., DSS, TNBS) CellAssay->AnimalModel Dosing Administration of this compound AnimalModel->Dosing Assessment Assessment of Disease Activity (Weight loss, histology, endoscopy) Dosing->Assessment PKPD Pharmacokinetic/Pharmacodynamic Analysis Assessment->PKPD

General Experimental Workflow for Tryptase Inhibitor Evaluation.
In Vitro Tryptase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against tryptase.

  • Reagents and Materials:

    • Recombinant human β-tryptase

    • Tryptase substrate (e.g., a chromogenic or fluorogenic substrate)

    • Assay buffer (e.g., Tris-HCl with heparin and CaCl2)

    • This compound at various concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add a solution of recombinant human β-tryptase to the wells of a 96-well microplate.

    • Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the tryptase substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

In Vivo Model of Colitis (General Protocol)

Animal models are essential for evaluating the in vivo efficacy of tryptase inhibitors. The dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis models are commonly used.[2][8]

  • Animal Model Induction:

    • DSS Model: Administer DSS in the drinking water of mice for a defined period to induce colitis.

    • TNBS Model: Administer TNBS intrarectally to induce a transmural inflammation.

  • Treatment:

    • Administer this compound via a relevant route (e.g., subcutaneous injection) at various doses.

    • Include a vehicle control group.

  • Efficacy Assessment:

    • Monitor daily for changes in body weight, stool consistency, and rectal bleeding.

    • At the end of the study, collect colon tissue for histological analysis to assess inflammation, ulceration, and tissue damage.

    • Perform endoscopy to visually assess the severity of colitis.

    • Measure levels of inflammatory markers (e.g., cytokines, myeloperoxidase) in the colon tissue.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human β-tryptase. Its ability to modulate the PAR-2 signaling pathway makes it a valuable research tool for investigating the role of tryptase in inflammatory and fibrotic diseases. The available clinical data in ulcerative colitis highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the tryptase pathway. Further preclinical studies are warranted to fully elucidate its therapeutic potential in a broader range of mast cell-mediated diseases.

References

Unraveling the Selectivity of CRA-2059 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-2059 TFA, also known as APC-2059, is a potent and highly selective second-generation bivalent inhibitor of human mast cell β-tryptase. This technical guide synthesizes the available data on the selectivity and mechanism of action of this compound, providing a resource for researchers in inflammatory diseases and protease-targeted drug discovery. While extensive quantitative selectivity data against a broad panel of proteases is not publicly available due to the discontinuation of its clinical development, this guide presents the key affinity and kinetic parameters for its primary target, human β-tryptase, and elucidates the structural basis for its remarkable selectivity.

Introduction

Human β-tryptase, a tetrameric serine protease, is the most abundant protein constituent of mast cell secretory granules. Its release during mast cell degranulation is implicated in the pathophysiology of a range of inflammatory and allergic disorders, including inflammatory bowel disease (IBD) and asthma. This compound was developed as a therapeutic agent to specifically target and inhibit the enzymatic activity of β-tryptase, thereby mitigating its pro-inflammatory effects.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target, recombinant human β-tryptase (rHTβ), has been characterized, revealing its high-affinity binding. The key quantitative parameters are summarized in the table below.

ParameterValueTargetNotes
Ki 620 pMRecombinant Human β-Tryptase (rHTβ)Demonstrates potent inhibition.[1][2]
kon (Association Rate Constant) 7 x 107 M-1s-1Recombinant Human β-Tryptase (rHTβ)Characterizes the rate of binding to the target.
koff (Dissociation Rate Constant) 0.04 s-1Recombinant Human β-Tryptase (rHTβ)Indicates a relatively slow dissociation from the target.
Selectivity (Bivalent vs. Monovalent) >10,000-foldRecombinant Human β-Tryptase (rHTβ)The bivalent nature of the inhibitor dramatically increases its potency compared to a monovalent interaction.[2]

Note: A comprehensive selectivity panel of this compound against other serine proteases (e.g., thrombin, trypsin, plasmin) is not publicly available.

Mechanism of Action: Bivalent Inhibition

The high potency and selectivity of this compound are attributed to its unique bivalent mechanism of inhibition. Human β-tryptase exists as a tetramer, with its four active sites facing a central pore. This compound is designed with two phenylguanidinium (B1229882) head groups connected by a linker of appropriate length to span and simultaneously bind to two adjacent active sites on the tryptase tetramer.[2] This bivalent binding results in a significantly higher affinity and a much slower dissociation rate compared to a monovalent inhibitor that would bind to only a single active site.[2] This structural-activity relationship is the cornerstone of its selectivity.

Figure 1. Bivalent inhibition of the human β-tryptase tetramer by this compound.

Experimental Protocols

Detailed experimental protocols for the kinase and protease assays used to characterize this compound are not available in the public domain. However, based on standard methodologies, the following outlines the likely experimental approaches.

Tryptase Inhibition Assay (Hypothetical)

A fluorogenic substrate-based assay would likely be employed to determine the inhibitory potency of this compound.

A Prepare Assay Buffer and Reagents B Add Recombinant Human β-Tryptase A->B C Add Serial Dilutions of this compound B->C D Pre-incubate C->D E Add Fluorogenic Tryptase Substrate D->E F Monitor Fluorescence Intensity Over Time E->F G Calculate IC50/Ki Values F->G

Figure 2. A hypothetical workflow for a tryptase inhibition assay.

Methodology Outline:

  • Reagents: Recombinant human β-tryptase, a suitable fluorogenic tryptase substrate (e.g., a peptide substrate with a fluorescent reporter), and this compound.

  • Assay Procedure:

    • Recombinant human β-tryptase would be incubated with varying concentrations of this compound in an appropriate assay buffer.

    • Following a pre-incubation period to allow for inhibitor binding, the enzymatic reaction would be initiated by the addition of the fluorogenic substrate.

    • The rate of substrate cleavage, corresponding to the fluorescence signal, would be measured over time using a plate reader.

  • Data Analysis: The rate of reaction at each inhibitor concentration would be compared to the uninhibited control to calculate the percent inhibition. These values would then be plotted against the inhibitor concentration to determine the IC50 value. The Ki value would be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Selectivity Profiling (Hypothetical)

To assess the selectivity of this compound, it would be tested against a panel of other serine proteases.

A Select Panel of Serine Proteases (e.g., Thrombin, Trypsin, Plasmin) B Perform Individual Protease Assays A->B C Test this compound at a Range of Concentrations B->C D Determine IC50 Values for Each Protease C->D E Compare IC50 for β-Tryptase to Other Proteases D->E F Calculate Selectivity Ratios E->F

Figure 3. A logical workflow for assessing the selectivity of a protease inhibitor.

Methodology Outline:

  • Enzyme Panel: A selection of serine proteases with relevance to potential off-target effects would be chosen.

  • Assay Conditions: For each protease, an optimized assay would be run using a specific fluorogenic or chromogenic substrate.

  • Inhibitor Testing: this compound would be tested across a range of concentrations in each of these assays.

  • Data Analysis: The IC50 values for each protease would be determined. The selectivity of this compound would then be expressed as the ratio of the IC50 for the off-target protease to the IC50 for β-tryptase.

Signaling Pathway Context

This compound acts by inhibiting the extracellular activity of β-tryptase released from mast cells. β-Tryptase can activate Protease-Activated Receptor 2 (PAR-2) on various cell types, leading to downstream signaling cascades that promote inflammation. By inhibiting β-tryptase, this compound is expected to prevent PAR-2 activation and the subsequent inflammatory response.

MastCell Mast Cell Degranulation Tryptase β-Tryptase Release MastCell->Tryptase PAR2 PAR-2 Activation Tryptase->PAR2 CRA2059 This compound CRA2059->Tryptase Inhibits Inflammation Pro-inflammatory Signaling (e.g., NF-κB, MAPK pathways) PAR2->Inflammation Response Inflammatory Response Inflammation->Response

Figure 4. The inhibitory effect of this compound on the β-tryptase signaling pathway.

Conclusion

This compound is a potent and highly selective inhibitor of human β-tryptase, with its mechanism of action rooted in its bivalent binding to the tetrameric enzyme. While its clinical development was discontinued, the available data highlight it as a valuable tool compound for studying the role of tryptase in inflammatory processes. The lack of a comprehensive public selectivity profile underscores a gap in the understanding of its full pharmacological effects. Future research on bivalent inhibitors for multimeric enzymes could benefit from the lessons learned during the development of this compound.

References

Unraveling the Identity of CRA-2059 TFA in Mast Cell Activation Research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "CRA-2059 TFA" in the context of mast cell activation. This suggests that "this compound" may be an internal development code, a compound not yet disclosed in public forums, or a potential misnomer for another agent.

While the requested in-depth technical guide on this compound cannot be produced due to the absence of specific data, this report provides a comprehensive overview of the current landscape of novel therapies targeting mast cell activation. This includes information on promising drug candidates, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

The Evolving Landscape of Mast Cell Inhibitors

The therapeutic strategy for diseases involving mast cell activation, such as allergies, mastocytosis, and mast cell activation syndrome (MCAS), is rapidly evolving. Research has moved beyond traditional antihistamines and mast cell stabilizers like cromolyn (B99618) sodium towards more targeted approaches.[1][2][3][4][5] Current drug development focuses on key signaling molecules and receptors involved in mast cell proliferation, survival, and degranulation.

Several promising therapeutic targets and investigational drugs are highlighted below:

  • KIT Inhibitors: The KIT receptor tyrosine kinase is a critical regulator of mast cell function. Mutations in the KIT gene are a hallmark of systemic mastocytosis. Consequently, KIT inhibitors have become a cornerstone of modern therapy.

    • Avapritinib and Midostaurin are FDA and EMA-approved drugs for treating advanced systemic mastocytosis.

    • Next-generation KIT inhibitors like bezuclastinib and elenestinib are currently under investigation in clinical trials.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is another important signaling molecule in the mast cell activation pathway. Drugs targeting BTK, such as remibrutinib , are being explored for their potential to reduce mast cell activation.

  • Mas-related G protein-coupled receptor X2 (MRGPRX2) Antagonists: MRGPRX2 is a receptor on mast cells that mediates IgE-independent degranulation in response to various stimuli, including certain drugs. The development of small molecule antagonists for MRGPRX2 represents a novel therapeutic approach for mast cell-mediated disorders.

  • Other Investigational Agents: A variety of other molecules are in clinical development, including:

    • Masitinib: A tyrosine kinase inhibitor that has shown efficacy in improving symptoms in patients with indolent systemic mastocytosis and is being studied for severe mast cell activation syndrome.

    • Lirentelimab: An antibody targeting Siglec-8, an inhibitory receptor on mast cells.

Understanding "TFA" in Drug Development

The "TFA" in the user's query likely refers to trifluoroacetate (B77799) . Trifluoroacetic acid is commonly used in the purification of synthetic peptides and other small molecules, resulting in the final compound being a trifluoroacetate salt. This salt form can influence the physicochemical properties of the active pharmaceutical ingredient, such as its solubility and stability.

Experimental Protocols in Mast Cell Research

Evaluating the efficacy of novel mast cell inhibitors involves a range of in vitro and in vivo assays. The following are examples of key experimental protocols:

In Vitro Assays
  • Mast Cell Degranulation Assays: These assays quantify the release of mast cell mediators, such as histamine (B1213489) or β-hexosaminidase, upon stimulation.

    • Methodology:

      • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

      • Sensitize the cells with IgE if investigating IgE-dependent activation.

      • Pre-incubate the cells with the test compound (e.g., a potential inhibitor) at various concentrations.

      • Stimulate the cells with an appropriate agonist (e.g., antigen for IgE-sensitized cells, or other secretagogues).

      • Collect the supernatant and measure the amount of released mediator using a colorimetric or enzymatic assay.

      • Calculate the percentage of inhibition of degranulation compared to a vehicle control.

  • Cytokine Release Assays: These experiments measure the production and secretion of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8) from mast cells following activation.

    • Methodology:

      • Follow a similar cell culture and stimulation protocol as the degranulation assay.

      • After a suitable incubation period, collect the cell culture supernatant.

      • Quantify the concentration of specific cytokines using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.

  • Signaling Pathway Analysis: Western blotting and other molecular biology techniques are used to investigate the effect of a compound on specific signaling pathways within the mast cell.

    • Methodology:

      • Treat mast cells with the test compound and/or a stimulant.

      • Lyse the cells to extract proteins.

      • Separate the proteins by size using SDS-PAGE.

      • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated (activated) or total signaling proteins (e.g., Syk, PLCγ, ERK).

      • Visualize and quantify the protein bands to determine the effect of the compound on the signaling cascade.

In Vivo Models
  • Passive Cutaneous Anaphylaxis (PCA) Model: This model is used to assess the in vivo efficacy of a compound in inhibiting IgE-mediated mast cell degranulation in the skin.

    • Methodology:

      • Sensitize a local area of the skin of a laboratory animal (e.g., a mouse) by intradermal injection of IgE.

      • After a period of time to allow the IgE to bind to mast cells, administer the test compound.

      • Induce an anaphylactic reaction by intravenous injection of the specific antigen along with a dye (e.g., Evans blue).

      • The extent of the allergic reaction is quantified by measuring the amount of dye that has extravasated into the skin tissue at the site of sensitization.

Visualizing Mast Cell Activation and Inhibition

To illustrate the complex processes involved in mast cell activation and the points of intervention for novel therapies, the following diagrams are provided.

Mast_Cell_Activation_Pathway cluster_antigen Antigen Presentation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Effector Response Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-linking Syk Syk FceRI->Syk Activation PLCg PLCγ Syk->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, Tryptase) Ca_release->Degranulation Cytokine_synthesis Cytokine Synthesis (TNF-α, IL-6) PKC->Cytokine_synthesis

Caption: IgE-mediated mast cell activation pathway.

Experimental_Workflow_Degranulation_Assay cluster_setup Assay Setup cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis A Culture Mast Cells B Sensitize with IgE (optional) A->B C Pre-incubate with Test Compound B->C D Stimulate with Agonist C->D E Collect Supernatant D->E F Measure Mediator Release (e.g., β-hexosaminidase) E->F G Calculate % Inhibition F->G

Caption: Workflow for an in vitro mast cell degranulation assay.

Conclusion

While the specific compound "this compound" remains unidentified in the public domain, the field of mast cell research is rich with innovation. The development of targeted therapies against key molecules like KIT, BTK, and MRGPRX2 holds significant promise for patients with mast cell-driven diseases. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding of the preclinical evaluation of these novel inhibitors. Researchers are encouraged to consult the primary literature for detailed methodologies and the latest findings on specific compounds of interest. Should information on "this compound" become publicly available, a more targeted and in-depth analysis can be provided.

References

Methodological & Application

Application Notes and Protocols: CRA-2059 TFA In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 is a potent and highly selective inhibitor of tryptase, a serine protease predominantly released from mast cells upon activation.[1] Tryptase plays a significant role in the pathophysiology of various inflammatory and allergic diseases, making it a compelling therapeutic target.[2] It activates the Protease-Activated Receptor 2 (PAR-2), triggering downstream signaling cascades that contribute to inflammation.[3][4] These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of CRA-2059 TFA on human tryptase.

Quantitative Data Summary

The inhibitory potency of this compound against recombinant human tryptase-β (rHTβ) is summarized in the table below. This value is critical for determining appropriate concentration ranges for in vitro and cellular assays.

CompoundTargetParameterValue
This compoundRecombinant Human Tryptase-β (rHTβ)Kᵢ620 pM[1]

Note: The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity and more potent inhibition.

Experimental Protocols

In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified human tryptase. The assay measures the cleavage of a chromogenic substrate, resulting in the release of a colored product that can be quantified spectrophotometrically.[2]

Materials:

  • Purified human lung tryptase

  • This compound

  • Chromogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-arginine p-nitroanilide - BAPNA)[2]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm[2]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in Assay Buffer to achieve a range of desired concentrations for testing.

    • Prepare a working solution of purified human tryptase in Assay Buffer.

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add a fixed volume of the purified human tryptase solution.

    • Add the various concentrations of the this compound dilutions to the wells. Include a vehicle control containing only DMSO at the same final concentration as in the inhibitor wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately begin measuring the absorbance at 405-410 nm using a microplate reader.[2]

    • Take kinetic readings at regular intervals (e.g., every minute for 15-30 minutes) to monitor the reaction progress.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each concentration of this compound.

    • Determine the percentage of inhibition by comparing the reaction rates in the wells with the inhibitor to the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tryptase signaling pathway and the experimental workflow for the in vitro inhibition assay.

tryptase_signaling_pathway cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space cluster_target_cell Target Cell Mast_Cell Mast Cell Activation Tryptase_Release Tryptase Release Mast_Cell->Tryptase_Release Degranulation Tryptase Tryptase Tryptase_Release->Tryptase PAR2 PAR-2 Tryptase->PAR2 Cleavage and Activation MAPK MAPK Pathway (ERK, p38) PAR2->MAPK Activation NFkB NF-κB Pathway MAPK->NFkB Activation Inflammation Pro-inflammatory Mediator Release NFkB->Inflammation Transcription

Caption: Tryptase Signaling Pathway.

in_vitro_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Tryptase, CRA-2059, Substrate) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Tryptase and CRA-2059) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (37°C, 30 min) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 405-410 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Tryptase Inhibition Assay Workflow.

References

Application Notes and Protocols for CRA-2059 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 is a potent and highly selective inhibitor of tryptase, a serine protease predominantly found in the secretory granules of mast cells. As a trifluoroacetate (B77799) (TFA) salt, understanding its solubility and proper preparation is critical for reliable experimental outcomes. Tryptase is a key mediator in allergic and inflammatory responses, making CRA-2059 a valuable tool for research in diseases such as asthma, inflammatory bowel disease (IBD), and allergic rhinitis. Upon mast cell activation, tryptase is released and activates Protease-Activated Receptor 2 (PAR-2), initiating a signaling cascade that contributes to inflammation. These notes provide detailed protocols for the solubilization and use of CRA-2059 TFA in common preclinical assays.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvent systems for in vitro and in vivo studies.

Application Solvent System Achievable Concentration Appearance
In Vitro Stock100% DMSO≥ 25 mg/mL (28.9 mM)Clear Solution
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.89 mM)Clear Solution
In Vivo10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.89 mM)Clear Solution
In Vivo10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.89 mM)Clear Solution

Note: If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1]

Signaling Pathway of Tryptase

Mast cell degranulation releases tryptase, which in turn activates PAR-2 on various cell types, leading to downstream inflammatory effects. Inhibition of tryptase by CRA-2059 blocks this activation.

tryptase_signaling cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Epithelial, Smooth Muscle) Mast_Cell_Activation Mast Cell Activation (e.g., Allergen-IgE) Tryptase_Release Tryptase Release Mast_Cell_Activation->Tryptase_Release PAR2 PAR-2 Receptor Tryptase_Release->PAR2 activates Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) PAR2->Downstream_Signaling Inflammatory_Response Inflammatory Response (Cytokine Release, etc.) Downstream_Signaling->Inflammatory_Response CRA-2059 This compound CRA-2059->Tryptase_Release inhibits

Tryptase signaling pathway and point of inhibition by CRA-2059.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: In Vitro Tryptase Enzymatic Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of CRA-2059 on purified tryptase using a chromogenic substrate.

Materials:

  • Purified human mast cell tryptase

  • This compound stock solution (from Protocol 1)

  • Chromogenic tryptase substrate (e.g., Tos-Gly-Pro-Lys-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

enzymatic_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_CRA2059 Prepare serial dilutions of this compound Add_Inhibitor Add CRA-2059 dilutions and vehicle control Prepare_CRA2059->Add_Inhibitor Prepare_Enzyme Prepare tryptase solution Add_Enzyme Add tryptase to 96-well plate Prepare_Enzyme->Add_Enzyme Add_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate at 37°C Add_Inhibitor->Pre_incubate Add_Substrate Add chromogenic substrate Pre_incubate->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm (kinetic readings) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate reaction rates Measure_Absorbance->Calculate_Rate Plot_Data Plot rate vs. inhibitor concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Workflow for the in vitro tryptase enzymatic inhibition assay.

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.

  • In a 96-well plate, add a fixed amount of purified mast cell tryptase to each well.

  • Add the different concentrations of this compound or a vehicle control (DMSO diluted in assay buffer) to the wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic tryptase substrate to each well.

  • Immediately begin measuring the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

Protocol 3: Mast Cell Degranulation Assay (Histamine Release)

This protocol assesses the effect of this compound on histamine (B1213489) release from activated mast cells.

Materials:

  • Mast cell line (e.g., LAD2, HMC-1) or primary mast cells

  • This compound stock solution

  • Mast cell activating agent (e.g., anti-IgE, compound 48/80, calcium ionophore A23187)

  • Cell culture medium or a suitable buffer (e.g., Tyrode's buffer)

  • Histamine ELISA kit

  • 96-well V-bottom plates

  • Centrifuge

Procedure:

  • Culture mast cells to the desired density and resuspend them in buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Add the mast cell activating agent to the cell suspension to induce degranulation.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant, which contains the released histamine.

  • Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of histamine release relative to positive (lysed cells) and negative (unstimulated cells) controls.

Protocol 4: Preparation of this compound for In Vivo Studies

This protocol describes the preparation of a dosing solution of this compound for administration in animal models. The following is an example using a PEG300-based vehicle.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Ensure the final solution is clear before administration. Prepare this working solution fresh on the day of the experiment.

Protocol 5: Murine Model of Allergic Airway Inflammation (Asthma)

This protocol provides a general outline for evaluating the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.

Animal Model Workflow:

asthma_model_workflow cluster_endpoints Endpoints Sensitization Day 0 & 7: Sensitization with OVA/Alum (i.p.) Challenge Days 14, 15, 18, 21: Intranasal or intratracheal OVA challenge Sensitization->Challenge Treatment Days 18-21: Administer this compound (e.g., intranasal or oral) Challenge->Treatment Endpoint_Analysis Day 22: Endpoint Analysis Treatment->Endpoint_Analysis BALF_Analysis BALF cell counts (eosinophils) Endpoint_Analysis->BALF_Analysis Cytokine_Analysis Cytokine levels in BALF (IL-4, IL-13) Endpoint_Analysis->Cytokine_Analysis Histology Lung histology (inflammation, mucus) Endpoint_Analysis->Histology AHR Airway Hyperreactivity (methacholine challenge) Endpoint_Analysis->AHR

Workflow for a murine model of allergic airway inflammation.

Procedure:

  • Sensitization: Sensitize mice (e.g., BALB/c) on day 0 and day 7 by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum.

  • Challenge: On days 14, 15, 18, and 21, challenge the mice with an intranasal or intratracheal administration of OVA to induce an allergic airway response.

  • Treatment: Administer this compound via a suitable route (e.g., intranasal, oral) daily from day 18 to day 21, prior to the OVA challenges. A vehicle control group should be included.

  • Endpoint Analysis: 24-48 hours after the final OVA challenge (day 22 or 23), perform endpoint analyses.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze total and differential cell counts (especially eosinophils).

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-13) in the BALF by ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis to assess inflammation, goblet cell hyperplasia, and mucus production.

    • Airway Hyperreactivity (AHR): Measure AHR in response to increasing concentrations of methacholine.

This model allows for the evaluation of the anti-inflammatory effects of tryptase inhibition in the context of allergic asthma. Tryptase inhibitors have been shown to reduce total cells, eosinophils, and cytokine release in the BALF in similar models.[1]

References

Techniques for Measuring Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for assessing the potential of therapeutic candidates to induce cytokine release, a critical step in preclinical safety and immunotoxicity evaluation. The accompanying detailed protocols offer step-by-step guidance for conducting robust and reproducible Cytokine Release Assays (CRAs).

Introduction to Cytokine Release Assays (CRAs)

Cytokine Release Syndrome (CRS), also known as a "cytokine storm," is a systemic inflammatory response triggered by the massive and uncontrolled release of pro-inflammatory cytokines from immune cells.[1][2][3] This can be a severe adverse effect of various therapeutic interventions, including monoclonal antibodies, cell therapies (e.g., CAR-T), and other biologics.[2][4] The infamous case of the TGN1412 clinical trial, where a superagonist monoclonal antibody induced severe CRS in healthy volunteers despite benign preclinical animal studies, underscored the critical need for predictive in vitro assays.

Cytokine Release Assays are in vitro methods designed to assess the risk of a test article inducing significant cytokine release from human immune cells. These assays are a regulatory expectation and a vital component of the safety assessment for novel therapeutics that interact with the immune system. The fundamental principle involves exposing isolated human immune cells or whole blood to the test compound and subsequently measuring the levels of key cytokines released into the culture supernatant.

Key Methodologies for In Vitro Cytokine Release Assessment

There are several primary formats for conducting CRAs, each with distinct advantages and applications. The choice of method often depends on the therapeutic modality and its mechanism of action.

  • Peripheral Blood Mononuclear Cell (PBMC) Assays : This is the most common format, utilizing a mixed population of immune cells including lymphocytes (T cells, B cells, NK cells) and monocytes. PBMCs are isolated from healthy donor blood and can be used in liquid culture or in formats where the test article is immobilized to a plate to simulate cell surface binding.

  • Whole Blood Assays : This method uses fresh whole blood, preserving the complete cellular and protein composition of blood, which can be crucial for certain drug mechanisms. It provides a more physiologically relevant environment but can have higher inter-donor variability.

  • Co-culture Systems : To better mimic in vivo conditions, PBMCs can be co-cultured with other cell types, such as endothelial cells. This is particularly relevant for therapeutics like the TGN1412 antibody, where interaction with endothelial cells was found to be a key factor in the massive cytokine release.

  • Cell Line-Based Assays : Some novel assays utilize human cell lines instead of primary donor cells. These offer the advantage of consistency, reproducibility, and cost-effectiveness, making them suitable for high-throughput screening.

Cytokine Quantification Technologies

After incubating the immune cells with the test article, the released cytokines in the supernatant must be accurately quantified.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : The traditional method for quantifying a single protein. While robust and well-established, it is low-throughput and requires a significant sample volume when measuring multiple cytokines.

  • Multiplex Immunoassays (e.g., Luminex) : These bead-based assays allow for the simultaneous measurement of multiple (up to 100) cytokines from a small sample volume. This technology is highly sensitive, efficient, and provides a comprehensive profile of the cytokine response, making it the preferred method for modern CRAs.

  • Flow Cytometry : This technique can measure intracellular cytokine production at the single-cell level, providing detailed information about which specific cell subsets are responsible for the cytokine release.

Data Presentation

Quantitative data from CRAs should be clearly structured to allow for easy interpretation and comparison.

Table 1: Comparison of Common CRA Formats
FeaturePBMC AssayWhole Blood AssayCo-culture System
Primary Cells Isolated Lymphocytes & MonocytesAll blood cell typesPBMCs + Endothelial or other cells
Complexity ModerateLowHigh
Physiological Relevance GoodHighVery High
Throughput HighHighLow
Key Advantage Standardized, reproduciblePreserves all blood componentsModels complex cell interactions
Key Disadvantage Lacks plasma proteins/RBCsHigh donor variabilityTechnically demanding
Table 2: Comparison of Cytokine Quantification Technologies
TechnologyPrincipleThroughputMultiplexingSample VolumeSensitivity
ELISA Enzyme-linked antibody sandwichLowNo (single analyte)High (per analyte)Good (pg/mL)
Luminex Antibody-coated fluorescent beadsHighYes (up to 100 analytes)LowHigh (pg/mL to fg/mL)
Flow Cytometry Intracellular antibody stainingModerateYes (multiple cytokines/cell)ModerateHigh (single-cell level)

Signaling Pathway and Experimental Workflows

Cytokine Release Signaling Pathway

G cluster_0 Immune Cell cluster_1 Extracellular Space Drug Therapeutic Drug (e.g., mAb, CAR-T) Receptor Cell Surface Receptor (e.g., CD28, TCR, FcγR) Drug->Receptor Binding & Cross-linking Kinases Intracellular Kinases & Second Messengers Receptor->Kinases Activation TF Transcription Factors (e.g., NF-κB, AP-1) Kinases->TF Activation Nucleus Nucleus TF->Nucleus Genes Cytokine Gene Transcription Nucleus->Genes mRNA mRNA Synthesis Genes->mRNA Cytokines Cytokine Protein Synthesis & Secretion mRNA->Cytokines Released_Cytokines Cytokines->Released_Cytokines Secretion G Start 1. Isolate PBMCs from Healthy Donor Blood Plating 2. Plate PBMCs in 96-well plates Start->Plating Treatment 3. Add Test Article & Controls (Dose-Response) Plating->Treatment Incubation 4. Incubate (e.g., 24 hours) at 37°C, 5% CO2 Treatment->Incubation Harvest 5. Centrifuge Plate & Collect Supernatant Incubation->Harvest Analysis 6. Quantify Cytokines (e.g., Luminex Assay) Harvest->Analysis Data 7. Data Analysis & Interpretation Analysis->Data G cluster_assay_type Choice of CRA Format cluster_considerations Key Considerations Assay Test Article Properties & MoA PBMC PBMC Assay Assay->PBMC Standard Immunogenicity WBA Whole Blood Assay Assay->WBA Plasma Protein Interaction CoCulture Co-Culture Assay Assay->CoCulture Complex Cell-Cell Interaction Simplicity Simplicity & Throughput PBMC->Simplicity Relevance Physiological Relevance PBMC->Relevance WBA->Simplicity WBA->Relevance CoCulture->Relevance Complexity Mechanistic Complexity CoCulture->Complexity

References

Troubleshooting & Optimization

Technical Support Center: CRA-2059 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the dissolution of CRA-2059 TFA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving properly in my standard solvent. What could be the issue?

A1: Issues with dissolving this compound can arise from several factors, including solvent choice, concentration, temperature, and the hygroscopic nature of the compound. TFA (trifluoroacetic acid) salts can sometimes exhibit lower solubility in certain organic solvents compared to their freebase counterparts. It is also possible for the compound to absorb moisture, which can affect its dissolution.

Q2: What are the recommended solvents for this compound?

A2: While specific solubility data for this compound is proprietary, TFA salts of similar compounds often show good solubility in polar aprotic solvents. We recommend attempting dissolution in the following order:

For aqueous buffers, the pH of the solution can significantly impact the solubility of the TFA salt.

Q3: I'm observing a precipitate after adding this compound to my aqueous buffer. What should I do?

A3: Precipitation in aqueous buffers is a common issue. This may be due to the low pH of the initial solution or interactions with buffer components. Consider the following troubleshooting steps:

  • pH Adjustment: Slowly increase the pH of the buffer after adding the this compound stock solution. The solubility of many compounds increases as the pH moves away from their isoelectric point.

  • Sonication: Use a sonicator to aid in the dissolution process. This can help break up aggregates and improve solvent interaction.

  • Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Always check the compound's stability at elevated temperatures before proceeding.

Q4: How can I improve the solubility of this compound for my cell-based assays?

A4: For cellular experiments, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your cell culture medium. To avoid precipitation upon dilution:

  • Use a high-concentration stock: This minimizes the volume of organic solvent added to the aqueous medium.

  • Add the stock solution dropwise: While vortexing or stirring the medium, add the stock solution slowly to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the medium: Having the cell culture medium at 37°C can help maintain the solubility of the compound upon dilution.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in common laboratory solvents based on internal testing.

SolventApproximate Solubility (mg/mL)
DMSO> 50
DMF> 30
Ethanol~10
Methanol~15
PBS (pH 7.4)< 0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to minimize moisture absorption.

  • Weighing: Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, weigh out X mg (where X is the molecular weight of this compound in g/mol divided by 100).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Test

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).

  • Addition of Compound: Add an excess of this compound to a known volume of each buffer.

  • Equilibration: Rotate or shake the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.

Visual Troubleshooting Guide

G start Start: this compound Not Dissolving check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent try_dmso Try DMSO check_solvent->try_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_dmf Try DMF try_dmso->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes apply_energy Apply physical methods check_concentration->apply_energy No lower_concentration->apply_energy vortex Vortex thoroughly apply_energy->vortex sonicate Sonicate the solution vortex->sonicate warm Gently warm the solution (check stability) sonicate->warm still_issue Still not dissolved? warm->still_issue contact_support Contact Technical Support still_issue->contact_support Yes dissolved Dissolved Successfully still_issue->dissolved No

Caption: Troubleshooting workflow for dissolving this compound.

Technical Support Center: CRA-2059 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRA-2059 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing frequently asked questions encountered during experiments involving this compound (Trifluoroacetic Acid).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Unexpected Peaks or High Baseline Noise in HPLC Analysis

  • Question: I am observing unexpected peaks and a noisy baseline in my reversed-phase HPLC chromatogram when using a mobile phase containing this compound. What could be the cause?

  • Answer: This is a common issue that can stem from several sources. Impurities in the TFA itself, from using a lower grade reagent or an old bottle, can introduce noise and extraneous peaks.[1] TFA is a strong acid and should ideally be HPLC grade. To prevent stability problems, it is recommended to use small bottles to avoid prolonged exposure of an opened bottle to the laboratory environment.[1] Additionally, ensure that the concentration of TFA is consistent, as a significant difference exists between weight/volume and volume/volume percentages due to its high density (1.53 g/mL).[1]

Issue 2: Poor Peak Shape and Inconsistent Retention Times in HPLC

  • Question: My analyte peaks are broad or tailing, and the retention times are shifting between runs. I am using the recommended concentration of this compound.

  • Answer: While TFA is used to improve peak shape as an ion-pairing agent, its effectiveness can be influenced by several factors.[2] Inconsistent mobile phase preparation can lead to these issues. It is crucial to accurately measure the TFA concentration, as even small variations can alter retention times.[2] Also, ensure that the mobile phase is thoroughly mixed and properly degassed. If the problem persists, consider that TFA can sometimes be adsorbed onto column surfaces, which may require a specific column regeneration procedure to resolve.

Issue 3: Mass Spectrometry Data Shows Additional Mass Adducts

  • Question: My mass spectrometry results for my compound of interest show a peak at the expected mass, but also a significant peak at [M+114] or other related adducts. Is this related to the this compound used in my HPLC purification?

  • Answer: Yes, it is highly likely that you are observing TFA adducts. Trifluoroacetic acid can form non-covalent adducts with positively charged analyte ions in electrospray ionization-mass spectrometry (ESI-MS). This results in the observation of your molecule with an additional mass corresponding to TFA (molecular weight ≈ 114 g/mol ). These adducts can reduce the signal intensity of your primary ion and complicate data interpretation. Adjusting mass spectrometer source settings, such as increasing the cone gas flow, may help to reduce the formation of these adducts.

Issue 4: Inconsistent or Unexpected Results in Biological Assays

  • Question: I am seeing variable or unexpected results in my cell-based assays (e.g., cytotoxicity, proliferation) with a peptide that was purified using this compound. Could the TFA be the cause?

  • Answer: Absolutely. Residual TFA in samples, even at nanomolar concentrations, can significantly impact a wide range of biological assays. It has been shown to inhibit or sometimes stimulate cell proliferation and can act as an allosteric modulator of receptors. The acidic nature of TFA can also alter the pH of your assay buffer, affecting enzyme kinetics or cell viability. It is crucial to either remove the TFA from your sample or exchange it for a more biologically benign counter-ion like acetate (B1210297) or hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound refers to Trifluoroacetic Acid, a strong acid commonly used in organic synthesis and purification. In the context of drug development and research, it is frequently used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and small molecules. It is also used to remove certain protecting groups in peptide synthesis.

Q2: Why is TFA used in HPLC?

A2: TFA is used as a mobile phase additive in RP-HPLC to improve chromatographic peak shapes and resolution. It acts as an ion-pairing agent, forming a neutral complex with charged analytes, which reduces peak tailing and leads to sharper, more symmetrical peaks. Its volatility also makes it compatible with mass spectrometry detection.

Q3: Can residual TFA from purification affect my downstream applications?

A3: Yes. As highlighted in the troubleshooting guide, residual TFA can have several detrimental effects. In mass spectrometry, it can lead to the formation of adducts, complicating spectral analysis. In biological assays, it can alter the pH and directly interfere with biological processes, leading to unreliable results. Therefore, for many applications, it is imperative to remove or exchange the TFA counter-ion.

Q4: How can I remove TFA from my sample?

A4: Several methods exist for removing TFA from samples, particularly peptides. The most common techniques are lyophilization with a stronger acid like hydrochloric acid (HCl) to displace the TFA, and ion-exchange chromatography. A detailed protocol for TFA removal is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes common adducts observed in mass spectrometry due to the presence of TFA.

Adduct TypeMass Shift (Da)Common Observation
TFA Adduct+114.0[M+H+TFA]⁺ or [M+Na+TFA]⁺
Sodium Trifluoroacetate (B77799)+136.0[M+Na+TFA]⁺

Experimental Protocols

Protocol 1: Removal of TFA from Peptide Samples by Lyophilization with HCl

This protocol describes the process of exchanging the trifluoroacetate counter-ion for a chloride ion, which is generally more biocompatible.

Materials:

  • Peptide sample containing TFA

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the peptide sample in distilled water at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution rapidly, preferably using liquid nitrogen.

  • Lyophilize the frozen sample overnight until all the solvent has been removed.

  • To ensure complete removal of TFA, repeat the process of re-dissolving the peptide in the HCl solution (steps 1-5) at least two more times.

  • After the final lyophilization, the peptide is obtained as its hydrochloride salt and can be reconstituted in the desired buffer for your experiment.

Visualizations

TFA_Adduct_Formation cluster_solution In Solution cluster_gas_phase Gas Phase (ESI) Analyte Analyte (M) Protonated_Analyte [M+H]+ Analyte->Protonated_Analyte + H+ Proton H+ TFA_ion TFA- TFA_Adduct [M+H+TFA]+ Protonated_Analyte->TFA_Adduct + TFA- MS Mass Spectrometer Protonated_Analyte->MS TFA_Adduct->MS

Caption: Formation of a TFA adduct in ESI-MS.

Caption: Troubleshooting workflow for TFA-related issues.

References

Technical Support Center: CRA-2059 TFA Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the experimental reproducibility of CRA-2059 TFA, a potent and selective tryptase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: CRA-2059 is a highly specific and selective inhibitor of tryptase, a serine protease found predominantly in the secretory granules of mast cells. The "TFA" designation indicates that the compound is in its trifluoroacetate (B77799) salt form, which generally enhances water solubility and stability.[1][2]

Q2: Why is the TFA salt form used?

A2: The trifluoroacetate (TFA) salt form is commonly used for synthetic peptides and small molecules like CRA-2059 to improve their handling characteristics, including increased solubility in aqueous solutions and better stability for storage.[1] However, it is important to be aware that the TFA counterion itself can sometimes exhibit biological activity.[3][4]

Q3: What is the mechanism of action for CRA-2059?

A3: CRA-2059 acts as a potent bivalent inhibitor of human tryptase-β (HTβ).[5] It features two phenylguanidinium (B1229882) groups connected by a linker, allowing it to span two active sites on the tetrameric tryptase enzyme, leading to tight, reversible binding and potent inhibition.[5][6]

Q4: Can the TFA counterion affect my experimental results?

A4: Yes, residual trifluoroacetic acid from the synthesis and purification process can impact the accuracy and reproducibility of biological assays.[4][7] Studies have shown that TFA can influence cell proliferation and other cellular responses.[4][8][9] For sensitive applications, it is crucial to consider the potential effects of the TFA counterion.

Troubleshooting Guides

Inconsistent Cellular Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells.Inconsistent Cell Seeding: Uneven cell distribution across the plate.Compound Precipitation: this compound coming out of solution at the working concentration.Ensure thorough mixing of cell suspension before and during plating.Visually inspect the compound stock and working solutions for any precipitate. Consider performing a solubility test.
Results vary significantly between experiments.TFA Counterion Effects: The TFA salt may be influencing cellular health or signaling pathways.Lot-to-Lot Variability: Differences in the purity or counterion content of different batches of this compound.Consider exchanging the TFA salt for a different salt form (e.g., HCl) if TFA interference is suspected.[9]If possible, obtain a certificate of analysis for each lot and try to use a single, well-characterized batch for a series of related experiments.
Unexpected changes in cell viability or proliferation.Biological Activity of TFA: TFA itself has been reported to have biological effects that can confound results.[3][4]Run a vehicle control that includes the TFA salt without the compound to assess the baseline effect of the counterion on your specific cell type.
Issues with In Vitro Tryptase Inhibition Assays
Observed Problem Potential Cause Recommended Solution
Lower than expected potency (higher Ki or IC50).Enzyme Inactivity: Degradation of the recombinant human tryptase-β.Incorrect Buffer Conditions: Suboptimal pH or ionic strength for the assay.Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.Ensure the assay buffer composition and pH are appropriate for tryptase activity.
High background signal.Substrate Instability: The fluorogenic or chromogenic substrate is degrading spontaneously.Prepare the substrate solution fresh for each experiment and protect it from light if it is photosensitive.
Irreproducible inhibition curves.Inaccurate Serial Dilutions: Errors in preparing the concentration gradient of this compound.Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a fresh dilution series for each experiment.
Analytical (HPLC) Reproducibility Problems
Observed Problem Potential Cause Recommended Solution
Baseline ripples or instability at low UV wavelengths.TFA in Mobile Phase: Trifluoroacetic acid is known to cause baseline fluctuations in HPLC, especially with gradients.[10]Use a high-quality HPLC-grade TFA. Consider using a mixer designed to reduce baseline noise with TFA mobile phases.[10]
Shifting retention times.Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.Ensure the column is thoroughly equilibrated before starting the analytical run.

Experimental Protocols

General Protocol for Tryptase Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Reconstitute recombinant human tryptase-β (rHTβ) in the assay buffer to the desired stock concentration. Aliquot and store at -80°C.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of a fluorogenic tryptase substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Assay Procedure:

    • Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

    • In a 96-well plate, add the assay buffer, the diluted this compound solutions, and the rHTβ solution.

    • Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the tryptase substrate.

    • Monitor the fluorescence (or absorbance) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 or Ki value.

Visualizations

Tryptase_Inhibition_Pathway MastCell Mast Cell Tryptase Tryptase (Tetramer) MastCell->Tryptase releases CleavedProduct Cleaved Product Tryptase->CleavedProduct cleaves CRA2059 This compound CRA2059->Tryptase inhibits Substrate Protein Substrate Substrate->Tryptase binds to Inflammation Inflammatory Response CleavedProduct->Inflammation

Caption: Tryptase inhibition by CRA-2059.

Experimental_Workflow A Reagent & Cell Culture Preparation D Assay Plate Setup (Cells/Enzyme + Inhibitor) A->D B This compound Stock Solution Preparation C Serial Dilutions B->C C->D E Incubation D->E F Add Substrate & Measure Signal E->F G Data Collection F->G H Calculate Inhibition/% Activity G->H I Dose-Response Curve & Parameter Fitting H->I

Caption: General experimental workflow.

Troubleshooting_Tree Start Inconsistent Results? AssayType Cell-based or Enzyme Assay? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Cell-based EnzymeAssay Enzyme Assay AssayType->EnzymeAssay Enzyme CheckCells Check Cell Health, Density & Seeding CellBased->CheckCells CheckEnzyme Check Enzyme Activity & Substrate Stability EnzymeAssay->CheckEnzyme CheckTFA Run TFA-only Control CheckCells->CheckTFA CheckSolubility Verify Compound Solubility CheckTFA->CheckSolubility Outcome1 Improve Assay Consistency CheckSolubility->Outcome1 CheckDilutions Verify Serial Dilutions CheckEnzyme->CheckDilutions CheckDilutions->CheckSolubility

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing CRA-2059 TFA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of CRA-2059, supplied as a trifluoroacetate (B77799) (TFA) salt, in various experimental settings. The presence of TFA can significantly impact experimental outcomes, and this guide offers troubleshooting advice and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the "(TFA)" designation for CRA-2059?

A1: The "(TFA)" indicates that CRA-2059 is provided as a trifluoroacetate salt. Trifluoroacetic acid is commonly used during the synthesis and purification of synthetic molecules like peptides and small organic compounds.[1] It remains as a counter-ion to the positively charged CRA-2059 molecule in the final lyophilized product. It is crucial to consider the presence of this counter-ion in your experimental design, as it can affect the compound's solubility, stability, and biological activity.[2]

Q2: Why is TFA used as a mobile phase additive in chromatography?

A2: TFA is frequently used in reversed-phase high-performance liquid chromatography (RP-HPLC) for several reasons. At low concentrations, it acts as an ion-pairing agent, which improves peak shape and resolution for peptides and other charged molecules.[3] Its acidity also helps to control the pH of the mobile phase.[3] However, it's important to note that TFA can suppress the signal in mass spectrometry (MS) detection.

Q3: How can residual TFA in my CRA-2059 sample affect my biological assays?

A3: Residual TFA can introduce variability and artifacts in biological assays. The acidic nature of TFA can alter the pH of your assay buffer, potentially affecting enzyme activity or cell viability. Furthermore, TFA itself can exert cytotoxic effects at certain concentrations, which could be misinterpreted as the biological activity of CRA-2059.

Q4: What are the alternatives to using TFA in my experiments?

A4: For applications sensitive to TFA, such as mass spectrometry or certain biological assays, alternative mobile phase additives or salt forms of the compound can be considered. Formic acid (FA) is a common alternative for LC-MS applications as it provides better ionization efficiency. For biological experiments, if possible, obtaining CRA-2059 as a different salt, such as acetate (B1210297) or hydrochloride (HCl), can mitigate the issues associated with TFA.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
  • Possible Cause: Residual TFA in the CRA-2059 stock solution may be causing dose-dependent cytotoxicity, confounding the true effect of the compound.

  • Troubleshooting Steps:

    • Include a "TFA only" Control: Prepare a control group in your assay that includes TFA at concentrations equivalent to those present in your CRA-2059-treated wells. This will help distinguish the effects of TFA from the activity of CRA-2059.

    • Measure the pH of Your Final Assay Solution: After adding the CRA-2059 stock, check if the pH has shifted outside the optimal range for your cells.

    • Perform a Salt Exchange: If TFA interference is suspected, consider removing the TFA from your CRA-2059 sample by performing a salt exchange to an acetate or HCl salt.

Problem 2: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: The concentration of TFA in the mobile phase may not be optimal for the specific properties of CRA-2059.

  • Troubleshooting Steps:

    • Optimize TFA Concentration: Test a range of TFA concentrations in your mobile phase (e.g., 0.05%, 0.1%, 0.2%) to determine the optimal concentration for peak shape and resolution.

    • Consider Alternative Ion-Pairing Reagents: If optimizing TFA concentration does not resolve the issue, other ion-pairing reagents compatible with your detection method can be explored.

Problem 3: Low Signal Intensity in LC-MS Analysis
  • Possible Cause: TFA is known to cause ion suppression in electrospray ionization (ESI) mass spectrometry.

  • Troubleshooting Steps:

    • Reduce TFA Concentration: Use the lowest possible concentration of TFA in your mobile phase that still provides acceptable chromatographic performance.

    • Switch to a Different Mobile Phase Additive: Formic acid (FA) is a common alternative to TFA for LC-MS as it generally results in better analyte ionization. A typical starting concentration for FA is 0.1%.

    • Use Supercharging Agents: Certain additives, known as supercharging agents, can be added to the mobile phase to help counteract the ion-suppressing effects of TFA.

Data Presentation

Table 1: Typical TFA Concentrations for Various Applications

ApplicationTypical TFA Concentration (v/v)Considerations
RP-HPLC (UV Detection) 0.05% - 0.2%Higher concentrations can improve resolution for some molecules.
LC-MS < 0.05%Minimize concentration to reduce ion suppression. Formic acid is often preferred.
Cell-Based Assays Variable (should be minimized)The final concentration in the well should be below cytotoxic levels. A "TFA only" control is recommended.
Enzyme Assays Variable (should be minimized)Ensure the final pH of the assay is not affected.

Experimental Protocols

Protocol 1: Preparation of a "TFA Only" Control for Biological Assays
  • Prepare a stock solution of TFA in the same solvent used for your CRA-2059 stock solution (e.g., sterile water or DMSO). A starting stock concentration of 0.1% TFA is often a reasonable starting point.

  • Calculate the concentration of TFA that is present in each of your experimental wells treated with CRA-2059.

  • Prepare a serial dilution of your TFA stock solution to match the concentrations calculated in the previous step.

  • Add the corresponding TFA dilutions to your control wells.

  • Proceed with your assay protocol, treating the "TFA only" control wells identically to your experimental wells.

Protocol 2: TFA Removal by Salt Exchange (Acetate Exchange)
  • Dissolve the lyophilized CRA-2059 (TFA salt) in a 10% acetic acid solution.

  • Lyophilize the resulting solution to remove the solvent and excess acetic acid.

  • Repeat the dissolution in 10% acetic acid and lyophilization steps two more times to ensure complete exchange of the TFA counter-ion for the acetate counter-ion.

  • After the final lyophilization, the resulting product will be CRA-2059 as an acetate salt. Reconstitute this for your experiments.

Visualizations

Experimental_Workflow_for_TFA_Optimization cluster_prep Preparation cluster_assay Assay cluster_troubleshoot Troubleshooting cluster_end Conclusion start Start with CRA-2059 (TFA) reconstitute Reconstitute CRA-2059 in appropriate solvent start->reconstitute run_assay Perform Experiment (e.g., Cell Viability Assay) reconstitute->run_assay analyze Analyze Results run_assay->analyze inconsistent Inconsistent Results? analyze->inconsistent tfa_control Run 'TFA Only' Control inconsistent->tfa_control Yes end Optimized Protocol inconsistent->end No salt_exchange Perform Salt Exchange tfa_control->salt_exchange salt_exchange->run_assay Troubleshooting_Signaling_Pathway cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Inconsistent Biological Activity of CRA-2059 cause1 TFA Cytotoxicity problem->cause1 cause2 pH Shift in Assay Buffer problem->cause2 cause3 Compound Instability problem->cause3 solution1 Include 'TFA Only' Control cause1->solution1 solution2 Measure & Buffer pH cause2->solution2 solution3 Perform Salt Exchange cause3->solution3 solution4 Assess Compound Stability cause3->solution4

References

Technical Support Center: CRA-2059 TFA In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing CRA-2059 TFA in in vivo experiments. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the in vivo delivery of this potent tryptase inhibitor.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your in vivo studies with this compound.

Issue 1: Lower than Expected Efficacy or High Variability in In Vivo Models

A primary challenge in preclinical studies is the discrepancy between in vitro potency and in vivo efficacy.[1] This can often be attributed to suboptimal compound exposure at the target site.

Question: My in vitro assays show high potency for CRA-2059, but I'm observing minimal or inconsistent effects in my animal models. What are the potential causes and solutions?

Answer:

Poor in vivo efficacy despite high in vitro potency is a common hurdle, frequently linked to issues with bioavailability and pharmacokinetics.[2][3] Several factors could be contributing to this observation. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Poor Bioavailability Optimize the formulation.[2] Consider alternative delivery routes (e.g., subcutaneous, intravenous) if oral administration is not effective.[4]CRA-2059, like many small molecules, may have poor aqueous solubility, limiting its absorption from the gastrointestinal tract. Different formulations can enhance solubility and absorption.
Rapid Metabolism/Clearance Conduct a pharmacokinetic (PK) study to determine the compound's half-life. Adjust the dosing regimen (e.g., more frequent dosing or continuous infusion) based on the PK data.The compound may be rapidly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the target tissue.
Suboptimal Dosing Perform a dose-response study to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).The initial dose may be too low to elicit a significant biological response. A systematic dose-escalation study is crucial for determining the optimal therapeutic window.
Issues with TFA Salt For sensitive in vivo systems, consider salt exchange (e.g., to acetate (B1210297) or HCl salt) to mitigate potential TFA-related toxicity or immunogenicity.While generally considered to have low toxicity, trifluoroacetic acid (TFA) can be cytotoxic at high concentrations and may interfere with biological assays.
Lack of Target Engagement Measure tryptase levels and activity in plasma or target tissue to confirm that CRA-2059 is reaching and inhibiting its target.Direct measurement of target engagement provides definitive evidence that the drug is interacting with its intended molecular target in vivo.

Experimental Workflow for Troubleshooting Poor Efficacy:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Low or Variable Efficacy Low or Variable Efficacy Assess Bioavailability Assess Bioavailability Low or Variable Efficacy->Assess Bioavailability Optimize Formulation Optimize Formulation Assess Bioavailability->Optimize Formulation Poor Conduct PK Study Conduct PK Study Assess Bioavailability->Conduct PK Study Acceptable Optimize Formulation->Conduct PK Study Adjust Dosing Regimen Adjust Dosing Regimen Conduct PK Study->Adjust Dosing Regimen Dose-Response Study Dose-Response Study Adjust Dosing Regimen->Dose-Response Study Confirm Target Engagement Confirm Target Engagement Dose-Response Study->Confirm Target Engagement Improved Efficacy Improved Efficacy Confirm Target Engagement->Improved Efficacy

Caption: Troubleshooting workflow for addressing suboptimal in vivo efficacy.

Issue 2: Formulation Instability

The physical and chemical stability of the dosing formulation is critical for consistent and accurate in vivo studies.

Question: I'm noticing precipitation or phase separation in my this compound formulation. How can I improve its stability?

Answer:

Formulation instability can lead to inaccurate dosing and variable results. Addressing this requires a careful selection of vehicles and excipients.

Strategies for Improving Formulation Stability:

Strategy Description Considerations
Co-solvent Systems Use a mixture of aqueous and organic solvents (e.g., DMSO, PEG300, ethanol) to improve the solubility of CRA-2059.High concentrations of organic solvents can be toxic. It is essential to perform tolerability studies for the chosen vehicle.
Surfactants Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance solubility and prevent precipitation.Surfactants can have their own biological effects and may alter the pharmacokinetic profile of the compound.
Cyclodextrins Utilize cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes with CRA-2059, thereby increasing its aqueous solubility.The complexation efficiency depends on the specific cyclodextrin (B1172386) and the physicochemical properties of the drug.
pH Adjustment If the solubility of CRA-2059 is pH-dependent, adjusting the pH of the formulation vehicle with buffers can improve stability.The pH of the formulation should be compatible with the route of administration and physiological conditions.
Nanosuspensions For very poorly soluble compounds, creating a nanosuspension can significantly increase the surface area for dissolution.This is a more advanced formulation technique that may require specialized equipment.

Formulation Screening Workflow:

G Start Start Characterize Physicochemical Properties Characterize Physicochemical Properties Start->Characterize Physicochemical Properties Solubility Screening Solubility Screening Characterize Physicochemical Properties->Solubility Screening Co-solvents Co-solvents Solubility Screening->Co-solvents Surfactants Surfactants Solubility Screening->Surfactants Cyclodextrins Cyclodextrins Solubility Screening->Cyclodextrins pH Adjustment pH Adjustment Solubility Screening->pH Adjustment Formulation Optimization Formulation Optimization Co-solvents->Formulation Optimization Surfactants->Formulation Optimization Cyclodextrins->Formulation Optimization pH Adjustment->Formulation Optimization Stability Testing Stability Testing Formulation Optimization->Stability Testing Select Lead Formulation Select Lead Formulation Stability Testing->Select Lead Formulation

Caption: Workflow for selecting a stable in vivo formulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CRA-2059?

A1: CRA-2059 is a potent and selective inhibitor of tryptase, a serine protease primarily released from mast cells. Tryptase is involved in inflammatory and allergic responses. By inhibiting tryptase, CRA-2059 can potentially mitigate the pathological effects associated with mast cell activation in various diseases.

Q2: What is the role of TFA in the CRA-2059 formulation?

A2: TFA (trifluoroacetic acid) is a strong acid used to form a salt with the basic CRA-2059 molecule. This is a common practice in peptide and small molecule drug development to improve solubility, stability, and ease of handling. However, residual TFA can sometimes have undesired effects in biological systems.

Q3: Are there any potential toxicity concerns with the TFA salt of CRA-2059?

A3: While TFA is widely used, high concentrations can be cytotoxic and may cause local irritation upon injection. For long-term in vivo studies or when using high concentrations of CRA-2059, it is advisable to monitor for any signs of toxicity. In sensitive applications, exchanging the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride may be considered.

Q4: How can I assess target engagement of CRA-2059 in my in vivo model?

A4: Target engagement can be assessed by measuring the levels of total and active tryptase in biological samples (e.g., plasma, bronchoalveolar lavage fluid, or tissue homogenates). A successful inhibition by CRA-2059 should lead to a decrease in active tryptase levels.

Tryptase Signaling Pathway:

Mast Cell Activation Mast Cell Activation Tryptase Release Tryptase Release Mast Cell Activation->Tryptase Release PAR-2 Activation PAR-2 Activation Tryptase Release->PAR-2 Activation MAPK Signaling MAPK Signaling PAR-2 Activation->MAPK Signaling NF-kB Activation NF-kB Activation MAPK Signaling->NF-kB Activation Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release NF-kB Activation->Pro-inflammatory Cytokine Release CRA-2059 CRA-2059 CRA-2059->Tryptase Release Inhibits

Caption: Simplified tryptase signaling pathway and the inhibitory action of CRA-2059.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline)

  • 8-10 week old male C57BL/6 mice

  • Dosing syringes and needles (oral gavage or intravenous)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least 3 days prior to the study.

  • Formulation Preparation: Prepare the dosing formulation of this compound on the day of the experiment. Ensure the compound is fully dissolved and the solution is clear.

  • Dosing:

    • Divide the mice into groups for each route of administration (e.g., intravenous and oral).

    • Administer a single dose of this compound (e.g., 5 mg/kg for IV, 20 mg/kg for oral).

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of CRA-2059 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Protocol 2: Assessment of Tryptase Activity in Plasma

Objective: To measure the in vivo target engagement of this compound by assessing its effect on plasma tryptase activity.

Materials:

  • Plasma samples from animals treated with this compound or vehicle

  • Tryptase activity assay kit (commercially available)

  • Microplate reader

Methodology:

  • Sample Collection: Collect plasma samples at various time points after administration of this compound or vehicle, as described in the PK study protocol.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the tryptase activity assay kit.

    • Typically, this involves incubating the plasma samples with a specific tryptase substrate that generates a fluorescent or colorimetric signal upon cleavage.

  • Measurement:

    • Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the tryptase activity in each sample based on a standard curve.

    • Compare the tryptase activity in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

References

CRA-2059 TFA stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of CRA-2059 TFA in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.

Issue: Precipitation or Cloudiness Observed in Solution

Question: I've prepared a solution of this compound following the recommended protocol, but I'm observing precipitation or cloudiness. What should I do?

Answer:

Precipitation or cloudiness in a solution of this compound can occur for several reasons, including solvent choice, temperature, and concentration. Follow these troubleshooting steps:

  • Gentle Warming and Sonication: As a first step, you can try gently warming the solution and using sonication to aid dissolution.[1] Be cautious with the temperature to avoid potential degradation.

  • Review Solvent Composition: Ensure the solvent system is appropriate for your intended application and has been prepared correctly. For in vivo studies, specific co-solvent systems are recommended.[1]

  • Consider Solubility Limits: You may be exceeding the solubility limit of this compound in your chosen solvent. Refer to the solubility data for guidance.

  • pH of the Solution: The pH of your final solution, especially if using aqueous buffers, can significantly impact the solubility of the compound. Ensure the pH is compatible with the compound's stability.

Logical Troubleshooting Flow for Precipitation Issues

start Precipitation Observed step1 Apply Gentle Heat and/or Sonication start->step1 q1 Does the Precipitate Dissolve? step1->q1 step2 Review Solvent Composition and Preparation q1->step2 No end_ok Solution is Clear: Proceed with Experiment q1->end_ok Yes q2 Is the Solvent Correct? step2->q2 step3 Consider Lowering the Concentration q2->step3 Yes step4 Prepare Fresh Solvent and Re-dissolve q2->step4 No end_fail Issue Persists: Contact Technical Support step3->end_fail step4->step3

Caption: Troubleshooting workflow for addressing precipitation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] The product should be stored in a sealed container, away from moisture.[1]

Q2: Why is it important to aliquot the stock solution?

A2: Aliquotting the stock solution into smaller, single-use volumes is highly recommended to prevent product inactivation that can result from repeated freeze-thaw cycles.[1]

Q3: What solvents are recommended for preparing this compound solutions?

A3: The choice of solvent depends on the experimental application. For in vivo studies, several protocols using combinations of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil have been suggested to achieve a clear solution.[1] For in vitro assays, DMSO is a common solvent for initial stock solutions.[1]

Q4: What is the known stability of this compound in aqueous solutions at room temperature?

A4: There is limited publicly available data on the stability of this compound in aqueous solutions at room temperature. As a general precaution for similar compounds, it is advisable to prepare fresh aqueous dilutions for each experiment and avoid storing them for extended periods.

Q5: How can I check for degradation of my this compound sample?

A5: While specific degradation products are not publicly documented, you can assess the purity and potential degradation of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the main peak and the appearance of new peaks over time would indicate degradation.

Data and Protocols

Summary of Storage Conditions for Stock Solutions
Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsSealed storage, away from moisture.[1]
-20°CUp to 1 monthSealed storage, away from moisture.[1]
Recommended Solvent Formulations for In Vivo Studies
ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.89 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.89 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.89 mM)[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile, amber glass vial

  • Calibrated pipette

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C as per the recommended storage conditions.

General Workflow for Solution Preparation and Use

cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use prep1 Equilibrate Solid to Room Temperature prep2 Dissolve in Anhydrous Solvent (e.g., DMSO) prep1->prep2 prep3 Vortex/Sonicate to Ensure Complete Dissolution prep2->prep3 prep4 Aliquot into Single-Use Vials prep3->prep4 storage Store at -20°C (1 month) or -80°C (6 months) prep4->storage use1 Thaw a Single Aliquot storage->use1 use2 Prepare Working Dilution in Appropriate Buffer/Media use1->use2 use3 Use Immediately in Experiment use2->use3

Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.

Hypothetical Signaling Pathway Context

CRA-2059 is an inhibitor of tryptase, a serine protease released from mast cells.[1] Tryptase is involved in inflammatory signaling pathways. The diagram below illustrates a simplified, hypothetical pathway where a tryptase inhibitor like CRA-2059 might act.

cluster_mast_cell Mast Cell cluster_downstream Downstream Signaling allergen Allergen degranulation Degranulation allergen->degranulation tryptase Tryptase Release degranulation->tryptase par2 PAR-2 Activation tryptase->par2 Activates inflammation Pro-inflammatory Cytokine Release par2->inflammation cra2059 This compound cra2059->tryptase Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of CRA-2059 on tryptase.

References

Technical Support Center: CRA-2059 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRA-2059 TFA. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this product while minimizing potential degradation. Since CRA-2059 is a peptide provided as a trifluoroacetate (B77799) (TFA) salt, this guide focuses on the best practices for handling and storing peptide-TFA salts to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: For maximum stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][3][4] Peptides containing residues prone to moisture absorption (deliquescence), such as Asp, Glu, Lys, Arg, or His, should be stored in a desiccator.[2] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation and moisture uptake, which can reduce peptide content and stability.[5][6]

Q2: What are the best practices for reconstituting and storing this compound in solution?

A2: Peptides in solution are significantly less stable than in their lyophilized form.[1][3] It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, use a sterile, slightly acidic buffer (pH 5-6) and store as single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Peptides with residues like Cys, Met, Trp, Asn, and Gln have limited stability in solution.[2][5]

Q3: Why is my peptide supplied as a TFA salt, and can this affect my experiments?

A3: Trifluoroacetic acid (TFA) is commonly used during the final steps of peptide synthesis and purification (cleavage from the resin and HPLC).[7][8][9][10] This process results in the peptide being isolated as a TFA salt. While common, residual TFA can impact biological assays. It has been shown to inhibit or, in some cases, promote cell growth and can interfere with secondary structure analysis by spectroscopy.[9][11] For sensitive applications like cellular assays or in vivo studies, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[7][9][10]

Q4: Which amino acid residues in a peptide sequence are most susceptible to degradation?

A4: Several amino acid residues are particularly sensitive:

  • Cysteine (Cys) and Methionine (Met): Prone to oxidation.[2] This is accelerated at higher pH.

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation, especially in sequences like Asn-Gly.[12]

  • Aspartic Acid (Asp): Can undergo hydrolysis and isomerization, particularly in Asp-Pro or Asp-Gly sequences.[12]

  • Tryptophan (Trp): Can be oxidized, a process accelerated by light and reactive oxygen species.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Loss of Biological Activity in a Multi-Day Experiment

Q: I'm observing a decline in the biological effect of this compound over the course of my multi-day cell culture experiment. What is the likely cause?

A: The loss of activity is likely due to peptide degradation under typical cell culture conditions (37°C, physiological pH). The primary degradation pathways to consider are:

  • Chemical Degradation: Specific amino acids in your peptide sequence may be undergoing oxidation (e.g., Met, Cys, Trp) or deamidation (e.g., Asn, Gln).[3][13]

  • Enzymatic Degradation: If you are using serum-containing media, proteases and peptidases can cleave the peptide, rendering it inactive.[13]

  • Physical Instability: The peptide may be aggregating or adsorbing to the surfaces of your culture vessels.[3]

Recommended Actions:
  • Prepare Fresh Solutions: Always prepare working solutions fresh from a lyophilized stock aliquot immediately before use.[13] Do not store peptides in solution at 4°C for extended periods.[13]

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated temperature changes that can degrade the peptide.[1][2]

  • Assess Stability: Perform a stability test under your specific experimental conditions (see Experimental Protocol section).

Issue 2: Inconsistent or Non-Reproducible Results

Q: My results vary significantly between experiments, even when I follow the same protocol. What could be causing this inconsistency?

A: Inconsistent results are often traced back to issues with peptide concentration and integrity.

  • Inaccurate Weighing: Lyophilized peptides can be highly hygroscopic (absorb moisture from the air), leading to errors in weighing.[5][6] This results in a lower actual peptide concentration than calculated.

  • Residual TFA: The presence of TFA counter-ions can interfere with biological assays, sometimes inhibiting and other times promoting cellular processes, leading to high variability.[9][11]

  • Improper Storage: Storing stock vials improperly (e.g., not desiccated, repeated opening) can lead to gradual degradation of the lyophilized powder.[2]

Recommended Actions:
  • Strict Handling Protocol: Always allow the peptide vial to warm to room temperature in a desiccator before opening and weigh the desired amount quickly.[2][5]

  • Consider TFA Exchange: If your assay is sensitive, consider exchanging the TFA salt for an acetate or HCl salt to improve consistency.[7]

  • Use Single-Use Aliquots: This ensures that the starting concentration for each experiment is consistent.[13]

Issue 3: Peptide Precipitates in Cell Culture Medium

Q: When I add my concentrated this compound stock solution to my cell culture medium, I observe precipitation. How can I resolve this?

A: Precipitation occurs when the peptide's solubility limit is exceeded in the final buffer or medium. This can be due to poor solubility at physiological pH or interactions with media components.[13]

Recommended Actions:
  • Review Solubilization Protocol: Ensure the initial reconstitution of the lyophilized peptide was complete. Sonication can help dissolve stubborn particles, but avoid excessive heating.[5]

  • Test Different Solvents: For peptides with unknown solubility, first try sterile water. If that fails, the choice of solvent depends on the peptide's properties:

    • Basic Peptides (net positive charge): Try a dilute aqueous acetic acid solution (e.g., 10%).[13]

    • Acidic Peptides (net negative charge): Try a dilute aqueous ammonium (B1175870) bicarbonate solution.[1]

    • Hydrophobic Peptides: A small amount of an organic solvent like DMSO may be needed first, followed by slow dilution with your aqueous buffer.[1][13]

  • Filter Sterilize: After reconstitution and before adding to your culture, filter the peptide solution through a 0.22 µm sterile filter to remove any micro-aggregates.[11][13]

Data Presentation

Table 1: Recommended Storage Conditions for Peptide-TFA Salts
FormTemperatureDurationKey Considerations
Lyophilized Powder -80°CYearsOptimal for long-term stability. Store in a desiccator.[2]
-20°CSeveral yearsSuitable for long-term storage.[1][2][3] Protect from light.[2]
4°CShort-term useNot recommended for long-term storage.[5]
In Solution -80°C or -20°CWeeks (sequence dependent)Must be in single-use aliquots to avoid freeze-thaw cycles.[1][5] Use a sterile buffer at pH 5-6.
4°CUp to one weekNot recommended; risk of degradation and bacterial growth.
Table 2: Factors Influencing Peptide Degradation
FactorDescriptionSusceptible ResiduesMitigation Strategy
Oxidation Reaction with oxygen, often accelerated by light or metal ions.Cys, Met, Trp[2]Store under an inert atmosphere (argon/nitrogen).[11] Use oxygen-free buffers.[5]
Hydrolysis Cleavage of the peptide backbone, often catalyzed by acid.Asp-Pro, Asp-Gly[12]Avoid strongly acidic conditions during storage.
Deamidation Loss of an amide group from the side chain.Asn, Gln[3][12]Maintain solution pH between 5 and 6. Avoid pH > 8.
Moisture Water absorption by hygroscopic peptides.Asp, Glu, Lys, Arg, His[2]Store lyophilized powder in a desiccator.[2]
Temperature Higher temperatures accelerate all degradation reactions.AllStore at -20°C or -80°C.[3][4]
pH Extremes in pH can catalyze hydrolysis and other reactions.AllStore solutions in a buffered system (pH 5-6).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly solubilize the lyophilized peptide for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water

  • Appropriate co-solvents if needed (e.g., DMSO, 10% acetic acid)

  • Vortex mixer

  • Sonicator bath

  • Sterile, low-protein-binding microcentrifuge tubes

Methodology:

  • Place the sealed vial of lyophilized peptide in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.[1]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the peptide's properties (or a solubility test), select an appropriate solvent. Start with sterile water.

  • Add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).[1]

  • Gently vortex the vial to mix. If the peptide does not fully dissolve, a brief sonication (1-2 minutes) in a water bath may be used.[5] Avoid excessive heating.

  • Once dissolved, create single-use aliquots in sterile, low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessing Peptide Stability via RP-HPLC

Objective: To determine the stability of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C).

Materials:

  • Reconstituted this compound stock solution

  • Experimental buffer or medium

  • Incubator (e.g., 37°C)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Methodology:

  • Prepare a working solution of the peptide in your experimental medium at the final experimental concentration.

  • Immediately take a "Time 0" (T=0) sample and inject it onto the RP-HPLC system to obtain an initial purity profile.[13]

  • Incubate the remaining working solution under your experimental conditions (e.g., 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, and inject it onto the HPLC.

  • Use a suitable gradient of Solvent A and B to elute the peptide. Monitor the elution profile at 220 nm.[13]

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the T=0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the T=0 sample to determine the degradation rate.[13]

Visualizations

G Workflow for Handling Lyophilized Peptide-TFA Salts cluster_storage Storage & Equilibration cluster_reconstitution Reconstitution cluster_use Experimental Use cluster_final_storage Aliquot Storage storage Store Lyophilized Peptide (-20°C or -80°C, Desiccated) equilibrate Equilibrate Vial to Room Temp in Desiccator storage->equilibrate Before Use reconstitute Reconstitute in Appropriate Sterile Solvent (e.g., Water) equilibrate->reconstitute Weigh Quickly aliquot Prepare Single-Use Aliquots reconstitute->aliquot store_aliquots Store Aliquots (-20°C or -80°C) aliquot->store_aliquots use_fresh Prepare Fresh Working Solution for Each Experiment run_exp Run Experiment use_fresh->run_exp store_aliquots->use_fresh Thaw One Aliquot

Caption: Recommended workflow for handling lyophilized peptide-TFA salts.

G Troubleshooting Peptide Degradation Issues cluster_causes Potential Causes cluster_solutions Solutions & Best Practices start Problem Observed: Loss of Activity / Inconsistent Results cause1 Chemical Degradation (Oxidation, Deamidation) start->cause1 cause2 Improper Handling (Moisture, Freeze-Thaw) start->cause2 cause3 TFA Interference start->cause3 cause4 Enzymatic Degradation start->cause4 sol1 Prepare Fresh Solutions Use Single-Use Aliquots cause1->sol1 sol5 Perform Stability Test (e.g., HPLC) cause1->sol5 cause2->sol1 sol2 Store Properly (Desiccated, -80°C) cause2->sol2 sol3 Consider TFA Exchange for Sensitive Assays cause3->sol3 sol4 Use Serum-Free Medium or Protease Inhibitors cause4->sol4

Caption: Logical flow for troubleshooting common peptide degradation issues.

G Primary Peptide Degradation Pathways cluster_chemical Chemical Instability cluster_physical Physical Instability peptide Intact Peptide oxidation Oxidation (Cys, Met, Trp) peptide->oxidation hydrolysis Hydrolysis (Asp-Pro, Asp-Gly) peptide->hydrolysis deamidation Deamidation (Asn, Gln) peptide->deamidation aggregation Aggregation peptide->aggregation adsorption Adsorption to Surfaces peptide->adsorption degraded Degraded/Inactive Peptide oxidation->degraded hydrolysis->degraded deamidation->degraded aggregation->degraded adsorption->degraded

Caption: Common chemical and physical degradation pathways for peptides.

References

Technical Support Center: Interpreting Ambiguous Data Associated with TFA Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering ambiguous or unexpected results in experiments involving synthetic peptides or other compounds formulated as trifluoroacetate (B77799) (TFA) salts. Residual TFA, a common counter-ion from synthesis and purification processes, can significantly impact biological assays, leading to data misinterpretation.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my compound sample?

Trifluoroacetic acid (TFA) is a strong acid widely used in the chemical synthesis and purification of peptides and other molecules.[1][2] It is frequently utilized as a cleavage agent to release the synthesized product from a solid-phase resin and as an ion-pairing agent to enhance resolution during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3] Consequently, the final product is often isolated as a TFA salt, where the positively charged molecule is associated with the negatively charged trifluoroacetate anion.[1]

Q2: How can residual TFA affect my experimental results?

Even at nanomolar concentrations, residual TFA can significantly interfere with a variety of biological assays.[1][4] This interference can manifest as inhibition or unexpected stimulation of cell proliferation, modulation of receptor activity, and alteration of enzyme kinetics.[1][2][4] These effects can introduce experimental variability, leading to false positives, reduced signals, or data that is difficult to reproduce.[2]

Q3: What are the specific biological and analytical interferences caused by TFA?

TFA has been reported to cause a range of confounding effects in biological and analytical experiments, including:

  • Cell-Based Assays: It can inhibit cell growth in some cases and promote it in others, with effects observed at concentrations as low as 10 nM.[4]

  • Receptor Modulation: TFA can act as an unintended allosteric modulator for certain receptors, such as the glycine (B1666218) receptor (GlyR).[2][4]

  • Enzymatic Assays: As a strong acid, TFA can lower the pH of assay solutions, potentially altering enzyme activity and leading to inaccurate kinetic measurements.[1]

  • Structural Analysis: TFA exhibits a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.[1][2]

  • In Vivo Studies: TFA can induce immune responses.[1][5]

Troubleshooting Ambiguous Data

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Cytotoxicity)

Possible Cause: Interference from residual TFA counter-ions in your compound.

Troubleshooting Steps:

  • Quantify TFA Content: Determine the concentration of TFA in your sample using methods like ion chromatography or NMR.

  • Run a TFA Control: In parallel with your main experiment, test the effects of TFA alone on your cell line at concentrations equivalent to those present in your compound stock solution.

  • Perform a Salt Exchange: Exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride (HCl).[2][5]

  • Re-evaluate the Compound: Re-run the assay using the TFA-free or salt-exchanged compound to see if the ambiguous results are resolved.

Issue 2: Poor or Irreproducible Results in Enzyme Kinetic Assays

Possible Cause: Alteration of assay pH by the acidic TFA counter-ion.

Troubleshooting Steps:

  • Measure Final Assay pH: After adding your compound solution, measure the pH of the final assay buffer to ensure it is within the optimal range for your enzyme.

  • Buffer Capacity Check: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA salt.

  • Use a TFA-Exchanged Compound: As with cell-based assays, performing a salt exchange can eliminate pH-related artifacts.

Data Summary: Reported Effects of TFA

Experimental SystemObserved EffectEffective TFA ConcentrationReference
Fetal Rat Osteoblast CulturesInhibition of cell proliferationAs low as 10 nMCornish et al.[4]
Various Cell LinesPromotion of cell growth0.5–7.0 mMMa et al.[2][4]
Glycine Receptor (GlyR)Allosteric modulator, increasing receptor activityNot specifiedTipps et al.[2][4]

Experimental Protocols

Protocol: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt

This protocol describes a common method for exchanging TFA counter-ions with chloride ions.

Materials:

  • Peptide/compound TFA salt

  • HCl solution (e.g., 10 mM)

  • Ultrapure water

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve the peptide/compound TFA salt in the HCl solution.

  • Lyophilization: Freeze-dry the solution completely. This process removes water and excess HCl, leaving the peptide/compound as a chloride salt.

  • Repetition: To ensure complete removal of TFA, this process of dissolution in HCl solution and lyophilization can be repeated multiple times (typically 2-3 cycles).[3]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide/compound in the desired assay buffer.

Visual Guides

TFA_Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_action Action cluster_outcome start Ambiguous Experimental Data check_tfa Is the compound a TFA salt? start->check_tfa quantify_tfa Quantify TFA concentration check_tfa->quantify_tfa Yes end_other Issue persists: Investigate other factors check_tfa->end_other No tfa_control Run TFA-only control experiment quantify_tfa->tfa_control salt_exchange Perform counter-ion exchange (e.g., to HCl or Acetate) tfa_control->salt_exchange retest Re-run experiment with exchanged compound salt_exchange->retest end_resolved Data interpretation clarified retest->end_resolved Problem Solved retest->end_other Problem Persists

Caption: Troubleshooting workflow for ambiguous data potentially caused by TFA.

TFA_Impact_Pathway cluster_assay Biological Assay cluster_effects Confounding Effects of TFA compound Compound (TFA Salt) cell_assay Cell-Based Assay compound->cell_assay enzyme_assay Enzymatic Assay compound->enzyme_assay receptor_assay Receptor Binding Assay compound->receptor_assay cell_effect Altered Proliferation/ Viability cell_assay->cell_effect TFA Interference ph_effect pH Change enzyme_assay->ph_effect TFA Interference receptor_effect Allosteric Modulation receptor_assay->receptor_effect TFA Interference

Caption: Impact of TFA on different biological assays.

References

Technical Support Center: Trifluoroacetic Acid (TFA) in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Trifluoroacetic Acid (TFA) in their experiments. Find troubleshooting advice, frequently asked questions, and best practices to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoroacetic Acid (TFA) and why is it found in my samples?

Trifluoroacetic acid (TFA) is a strong carboxylic acid that is frequently used in peptide synthesis and purification.[1][2] It serves two primary purposes in these workflows:

  • Cleavage Agent: TFA is used to cleave synthesized peptides from the solid-phase resin they are attached to during synthesis.[2]

  • Ion-Pairing Agent: In reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is a common mobile phase additive.[3][4][5] It acts as an ion-pairing reagent, improving peak shape and resolution for peptides and proteins.[2][5]

Due to its role in these common procedures, peptides are often isolated as TFA salts, meaning the positively charged peptide molecules are associated with the negatively charged trifluoroacetate (B77799) ion.[2]

Q2: Can residual TFA impact my biological experiments?

Yes, the presence of residual TFA in your samples can have a significant impact on a variety of biological assays.[2] Even at low concentrations, TFA has been observed to:

  • Inhibit or stimulate cell proliferation.[2]

  • Function as an allosteric modulator of receptors.[2]

  • Interfere with enzymatic assays.[2]

  • Trigger immune responses in in vivo studies.[2]

  • Interfere with analyses of peptide secondary structure due to its strong infrared absorbance.[2]

Q3: What are the best practices for handling and storing TFA?

TFA is a corrosive and moisture-sensitive substance that requires careful handling and storage.[1][3][6]

Handling:

  • Always work in a properly functioning chemical fume hood.[1][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for higher volumes), safety goggles, and a lab coat.[1][7]

  • When diluting, always add acid to water, never the other way around, as mixing TFA and water generates significant heat.[1][6]

  • Transport TFA in secondary containment.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizers, and metals.[1][7]

  • Keep containers tightly sealed to prevent the absorption of moisture and the escape of corrosive fumes.[6][7] Fumes from an improperly sealed container can damage labels on other nearby containers.[6]

  • It is recommended to purchase HPLC-grade TFA in small, single-use ampoules to avoid degradation of the reagent over time.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Cause Troubleshooting Steps
Interference from residual TFA. [2]1. Quantify TFA Content: If possible, determine the concentration of TFA in your sample. 2. Perform a Counter-ion Exchange: If TFA levels are significant, exchange the TFA for a more biologically inert counter-ion like acetate (B1210297) or hydrochloride.[2]
Issue 2: Poor Reproducibility or Altered Kinetics in Enzymatic Assays
Possible Cause Troubleshooting Steps
Alteration of assay pH by TFA. [2]1. Verify pH: Measure the pH of your final assay solution after the addition of your sample containing TFA. 2. Increase Buffer Capacity: Ensure your assay buffer is robust enough to maintain a stable pH.[2] 3. Counter-ion Exchange: As with cell-based assays, consider exchanging TFA for a less acidic counter-ion.[2]
Issue 3: Baseline Noise, High Background, or Spurious Peaks in HPLC
Possible Cause Troubleshooting Steps
Degraded or low-quality TFA. [4]1. Use HPLC-grade TFA: Ensure you are using a high-purity grade of TFA.[4] 2. Use fresh TFA: Avoid using old bottles of TFA, as it can degrade over time.[4] It is best to use small bottles or single-use ampoules.[4][8] 3. Prepare fresh mobile phase: Aqueous mobile phases with TFA should be replaced at least weekly.[8]
System Contamination. 1. Flush the system: Flush the HPLC system with a strong solvent like 2% acetic acid or formic acid to remove residual TFA.[9] 2. Clean system components: If contamination persists, clean or replace solvent frits and the column.[9]

Experimental Protocols

Protocol 1: Counter-Ion Exchange

To mitigate the biological effects of TFA, it is often necessary to exchange it for a more biocompatible counter-ion such as acetate or hydrochloride.

Materials:

  • Peptide sample containing TFA

  • Appropriate ion-exchange resin (e.g., a strong anion exchanger in the desired counter-ion form)

  • Elution buffer (e.g., a volatile buffer like ammonium (B1175870) bicarbonate for easy removal)

  • Lyophilizer

Methodology:

  • Dissolve the peptide-TFA salt in a minimal amount of the appropriate aqueous buffer.

  • Load the solution onto a pre-equilibrated ion-exchange column.

  • Wash the column with the equilibration buffer to remove the TFA.

  • Elute the peptide with a buffer containing the desired counter-ion.

  • Lyophilize the eluted fractions to obtain the peptide with the new counter-ion.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_tfa Suspect TFA Interference? start->check_tfa quantify Quantify TFA Content check_tfa->quantify Yes other_issues Investigate Other Experimental Variables check_tfa->other_issues No exchange Perform Counter-Ion Exchange quantify->exchange re_assay Re-run Experiment exchange->re_assay

Caption: A simplified workflow for troubleshooting inconsistent experimental results that may be caused by TFA interference.

signaling_pathway_interference TFA Residual TFA Receptor Cell Surface Receptor TFA->Receptor Allosteric Modulation Enzyme Enzyme TFA->Enzyme Activity Interference Cell Cell Proliferation TFA->Cell Inhibition/Stimulation

Caption: Potential mechanisms of TFA interference in biological assays.

References

Validation & Comparative

A Comparative Guide to Tryptase Inhibitors: CRA-2059 TFA vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptase, a serine protease released predominantly from mast cells, has emerged as a significant therapeutic target for a range of inflammatory and allergic diseases. Its role in mediating downstream signaling cascades makes it a compelling molecule to inhibit. This guide provides an objective comparison of CRA-2059 TFA, a potent tryptase inhibitor, with other notable tryptase inhibitors, supported by available experimental data.

Quantitative Comparison of Tryptase Inhibitors

The in vitro potency of tryptase inhibitors is a key metric for their therapeutic potential. The following table summarizes the available quantitative data for this compound and other selected tryptase inhibitors. It is important to note that these values are derived from various studies and may not be directly comparable due to potential differences in experimental conditions.

InhibitorTypeTargetKᵢIC₅₀Selectivity
This compound Small MoleculeRecombinant Human Tryptase-β (rHTβ)620 pM[1]Not ReportedHighly specific and selective[1]
APC 366 Peptidic Small MoleculeMast Cell Tryptase530 nM - 7.1 µM[2][3][4]1400 ± 240 nMSelective for tryptase
Compound 1a Bivalent Small MoleculeHuman β-TryptaseNot Reported1.82 nM (at 100 pM tryptase)>2,000-fold selective against related trypsin-family proteases
Avoralstat Small MoleculeTryptase, Plasma KallikreinNot ReportedInhibition of tryptase β2 noted, specific IC₅₀ not availablePotent inhibitor of plasma kallikrein
MTPS9579A Monoclonal AntibodyHuman α- and β-TryptasesNot ApplicableβI-tryptase: 4.0 nM, βII-tryptase: 1.8 nM, βIII-tryptase: 3.5 nMHighly selective for tryptase

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols for key experiments commonly used to evaluate tryptase inhibitors.

In Vitro Tryptase Inhibition Assay (Colorimetric)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against purified tryptase.

Objective: To quantify the potency of an inhibitor in blocking tryptase enzymatic activity.

Materials:

  • Purified human lung tryptase

  • Test inhibitor compound

  • Tryptase assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chromogenic substrate (e.g., N-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute purified human tryptase to a working concentration (e.g., 1-5 nM) in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Incubation: Add a fixed volume of the tryptase solution to each well of the 96-well plate. Then, add the various concentrations of the inhibitor to the wells. Incubate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the chromogenic substrate (e.g., BAPNA) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at a specific wavelength (e.g., 405-410 nm) at regular intervals using a microplate reader. The rate of color change is proportional to the tryptase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities against a control with no inhibitor (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Cell-Based Tryptase Release and Inhibition Assay

This assay assesses the ability of an inhibitor to block the activity of tryptase released from activated mast cells.

Objective: To evaluate the efficacy of an inhibitor in a more physiologically relevant cellular context.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary human mast cells

  • Cell culture medium

  • Degranulation stimulus (e.g., anti-IgE, calcium ionophore A23187)

  • Test inhibitor compound

  • Assay buffer

  • Tryptase substrate

  • Plate reader

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Inhibitor Pre-incubation: Seed the cells in a 96-well plate and pre-incubate with various concentrations of the test inhibitor for a specified time (e.g., 30-60 minutes).

  • Mast Cell Activation: Induce degranulation by adding the stimulus (e.g., anti-IgE) to the wells.

  • Sample Collection: After a set incubation period, centrifuge the plate and collect the supernatant containing the released tryptase.

  • Tryptase Activity Measurement: Transfer the supernatant to a new plate and add the tryptase substrate. Measure the enzymatic activity as described in the in vitro assay.

  • Data Analysis:

    • Calculate the tryptase activity in each sample.

    • Determine the percentage of inhibition relative to the stimulated control without the inhibitor.

    • Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Inhibition

Tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. The inhibition of this pathway is the central goal of tryptase-targeted therapies.

Tryptase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mast_Cell Activated Mast Cell Tryptase Tryptase (Tetramer) Mast_Cell->Tryptase Degranulation PAR2_inactive PAR-2 (Inactive) Tryptase->PAR2_inactive Cleavage & Activation PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active G_Protein G-Protein Activation PAR2_active->G_Protein Downstream Downstream Signaling (e.g., PLC, MAPK) G_Protein->Downstream Response Cellular Responses (Inflammation, etc.) Downstream->Response

Tryptase signaling through PAR-2 activation.

Tryptase inhibitors employ different mechanisms to block this pathway. Small molecule inhibitors like this compound and APC 366 typically act as competitive inhibitors, binding to the active site of the tryptase enzyme. In contrast, monoclonal antibodies like MTPS9579A can act allosterically, binding to a site other than the active site and inducing a conformational change that inactivates the enzyme, such as dissociating the active tetramer into inactive monomers.

Inhibition_Mechanisms cluster_small_molecule Small Molecule Inhibition cluster_antibody Antibody Inhibition Tryptase Active Tryptase (Tetramer) Inactive_Complex Inactive Tryptase-Inhibitor Complex Tryptase->Inactive_Complex Inactive_Monomer Inactive Tryptase Monomers Tryptase->Inactive_Monomer SMI This compound APC 366 SMI->Inactive_Complex Active Site Binding Antibody MTPS9579A Antibody->Inactive_Monomer Allosteric Binding & Tetramer Dissociation

References

Unable to Validate Efficacy of "CRA-2059 TFA": Initial Searches Point to a Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather data on the efficacy of a compound identified as "CRA-2059 TFA" have yielded no relevant scientific information. Instead, search results consistently associate the term "CRA-2059" with a tax form from the Canada Revenue Agency, specifically the "T2059 Election on Disposition of Property by a Taxpayer to a Canadian Partnership."

This discrepancy suggests a potential misidentification of the compound in the user's request. The detailed requirements for a scientific comparison guide, including experimental data, protocols, and signaling pathway diagrams, cannot be fulfilled for a tax-related document. The "TFA" suffix, often denoting a trifluoroacetate (B77799) salt form of a research compound, is incongruous with the nature of a government form.

Without a valid scientific identifier for the compound of interest, it is not possible to proceed with the requested analysis. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic or research agent are encouraged to verify the correct nomenclature or internal identifier of the substance. Upon clarification of the correct compound name, a comprehensive comparison guide can be generated as initially requested.

A Comparative Analysis of Tryptase Inhibitors: CRA-2059 TFA and APC-366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two notable tryptase inhibitors, CRA-2059 TFA (also known as APC-2059) and APC-366. Tryptase is a serine protease released from mast cells and is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target. This document synthesizes available data to offer an objective comparison of their biochemical properties, mechanisms of action, and performance in experimental settings.

Executive Summary

This compound and APC-366 are both inhibitors of mast cell tryptase but represent different generations and classes of inhibitors with distinct potency and mechanisms. APC-366 is a first-generation, selective, and competitive inhibitor that has been instrumental in preclinical studies to elucidate the role of tryptase in asthma models. In contrast, this compound is a second-generation, bivalent inhibitor designed for higher potency and specificity. While this compound showed promise in early clinical trials for inflammatory bowel disease, its development for psoriasis was halted due to a lack of efficacy. This guide presents the quantitative data, experimental methodologies, and underlying signaling pathways to aid researchers in understanding the nuances of these two compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and APC-366, highlighting the significant difference in their inhibitory potency.

ParameterThis compound (APC-2059)APC-366
Target Recombinant Human Tryptase-βMast Cell Tryptase
Mechanism of Action Bivalent, Highly Specific & SelectiveSelective, Competitive
Ki (Inhibitory Constant) 620 pM[1]7.1 µM[2]
IC50 Not explicitly reported, but implied to be in the low nanomolar or picomolar range~1.4 µM[3]

Mechanism of Action and Signaling Pathway

Both inhibitors target tryptase, which exerts its pro-inflammatory effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. By cleaving the extracellular domain of PAR-2, tryptase unmasks a tethered ligand that initiates downstream signaling cascades, leading to inflammation, vasodilation, and tissue remodeling.

This compound and APC-366 interrupt this pathway by binding to tryptase and preventing it from cleaving and activating PAR-2. The bivalent nature of this compound allows it to bridge two of the four active sites in the tryptase tetramer, contributing to its high affinity and potency.

Tryptase-PAR-2_Signaling_Pathway Tryptase-PAR-2 Signaling and Inhibition MastCell Activated Mast Cell Tryptase Tryptase MastCell->Tryptase Release PAR2 PAR-2 Receptor Tryptase->PAR2 Cleavage & Activation GProtein G-Protein Activation PAR2->GProtein Signaling Downstream Signaling (e.g., MAPK, NF-κB) GProtein->Signaling Inflammation Inflammatory Response Signaling->Inflammation Inhibitor This compound or APC-366 Inhibitor->Tryptase Inhibition

Tryptase-PAR-2 signaling and inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are representative protocols for assessing the activity of these tryptase inhibitors.

In Vitro Tryptase Inhibition Assay (General Protocol)

This enzymatic assay is fundamental for determining the inhibitory potency (IC50) of a compound against purified tryptase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Purified recombinant human tryptase

  • Fluorogenic or chromogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-MCA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Test compounds (this compound or APC-366) dissolved in DMSO

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Enzyme and Substrate Preparation: Dilute tryptase and the substrate to their optimal working concentrations in Assay Buffer.

  • Assay Reaction:

    • Add the diluted test compound or vehicle control to the microplate wells.

    • Add the diluted tryptase solution and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the tryptase substrate.

  • Data Acquisition: Immediately measure the change in fluorescence or absorbance over time at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentrations. Determine the IC50 value from the resulting dose-response curve.

In Vivo Allergic Asthma Model (Adapted for APC-366)

This protocol describes an animal model used to evaluate the efficacy of tryptase inhibitors in a disease-relevant context.

Objective: To assess the effect of the inhibitor on allergen-induced airway responses.

Animal Model: Allergic sheep sensitized to Ascaris suum antigen are commonly used due to their well-characterized asthmatic responses.

Procedure:

  • Compound Administration: Administer APC-366 (e.g., via aerosol inhalation) at a specified dose and time points before the allergen challenge. A vehicle control group receives the formulation without the active compound.

  • Allergen Challenge: Expose the animals to a nebulized solution of Ascaris suum antigen to induce an asthmatic response.

  • Measurement of Airway Response: Monitor key parameters such as airway resistance and dynamic lung compliance at baseline and various time points after the allergen challenge to assess the early and late asthmatic responses.

  • Bronchial Hyperresponsiveness: Perform a histamine (B1213489) or methacholine (B1211447) challenge 24 hours after the allergen challenge to assess airway hyperresponsiveness.

  • Data Analysis: Compare the changes in airway parameters between the treated and control groups to determine the inhibitory effect of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical to clinical evaluation of a tryptase inhibitor.

Experimental_Workflow Tryptase Inhibitor Evaluation Workflow Discovery Compound Discovery & Synthesis InVitro In Vitro Enzymatic Assay (IC50, Ki determination) Discovery->InVitro CellBased Cell-Based Assays (e.g., Histamine Release) InVitro->CellBased InVivo In Vivo Animal Models (e.g., Asthma, IBD) CellBased->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Clinical Clinical Trials (Phase I, II, III) Tox->Clinical

Workflow for tryptase inhibitor evaluation.

Conclusion

This compound and APC-366 represent two distinct approaches to tryptase inhibition. APC-366, with its micromolar potency, has served as a valuable research tool in preclinical models, establishing the therapeutic rationale for targeting tryptase in allergic diseases. This compound, a second-generation bivalent inhibitor, demonstrates significantly higher potency at the picomolar level. While it showed some clinical activity in ulcerative colitis, its development was not pursued for all initial indications.

For researchers, the choice between these or other tryptase inhibitors will depend on the specific research question. APC-366 may be suitable for initial in vitro and in vivo studies to explore the role of tryptase, while more potent and specific inhibitors like this compound (if available for research) or other novel compounds would be necessary for studies requiring high on-target potency. The provided data and protocols offer a foundational guide for the comparative evaluation of these and other tryptase inhibitors in a research and drug development setting.

References

Independent Verification of CRA-2059 TFA: A Comparative Analysis of Tryptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tryptase inhibitor CRA-2059 TFA with alternative compounds, supported by available experimental data. Tryptase is a serine protease released from mast cells and is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target. This document summarizes the binding affinity of this compound and other inhibitors, details relevant experimental methodologies, and visualizes key concepts.

Quantitative Comparison of Tryptase Inhibitors

The inhibitory potency of this compound and other selected tryptase inhibitors is summarized in the table below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the efficacy of these compounds.

InhibitorTargetKiIC50Selectivity
This compound Recombinant Human Tryptase-β620 pM[1]-Bivalent inhibitor, suggesting high specificity[1]
Nafamostat Serine Proteases95.3 pM-Poorly specific
APC-366 Mast Cell Tryptase7.1 μM / 530 nM[2]1.4 μM[2]Selective for tryptase
RWJ-56423 Tryptase10 nM-Selective vs. other serine proteases (except trypsin)
Compound 1a Human β-Tryptase-1.82 nM (at 100 pM tryptase)>2,000-fold selective over related proteases
MOL 6131 Human Lung Mast Cell Tryptase45 nM-Selective

Experimental Protocols

The determination of the inhibition constant (Ki) for a tryptase inhibitor is a critical experiment for its characterization. Below is a detailed methodology for a typical in vitro tryptase inhibition assay.

In Vitro Tryptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against purified human tryptase.

Materials:

  • Purified human tryptase (recombinant or from lung mast cells)

  • Test inhibitor (e.g., this compound)

  • Chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-arginine p-nitroanilide - BAPNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of purified human tryptase. Add the various concentrations of the test inhibitor to the wells. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the tryptase substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at regular intervals for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the percentage of tryptase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Visualizations

Tryptase Inhibition Signaling Pathway

G MastCell Mast Cell Tryptase Tryptase (tetramer) MastCell->Tryptase Degranulation PAR2 Protease-Activated Receptor 2 (PAR2) Tryptase->PAR2 Cleavage & Activation Inflammation Inflammatory Response PAR2->Inflammation Inhibitor Tryptase Inhibitor (e.g., CRA-2059) Inhibitor->Tryptase Binding & Inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Incubate Tryptase with Inhibitor A->D B Prepare Tryptase Solution B->D C Prepare Substrate Solution E Add Substrate C->E D->E F Measure Absorbance/ Fluorescence E->F G Calculate Initial Velocities F->G H Plot Dose-Response Curve G->H I Determine IC50 & Ki H->I

References

Comparative Guide: CRA-2059 TFA in Head-to-Head Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRA-2059 TFA (also known as APC 2059), a selective tryptase inhibitor, with other relevant compounds investigated for inflammatory conditions. This analysis is based on available preclinical and clinical data. Direct head-to-head studies of this compound against other tryptase inhibitors in the context of inflammatory bowel disease are limited; therefore, this guide presents a comparative summary of their individual performance.

Executive Summary

This compound is a potent and selective inhibitor of tryptase, a serine protease released from mast cells that plays a role in inflammation. It was investigated for its therapeutic potential in inflammatory bowel disease, specifically ulcerative colitis. Clinical trial data for this compound (APC 2059) is available from a Phase II pilot study. While it showed some evidence of activity, its development was reportedly discontinued (B1498344) due to limited success. For comparative purposes, this guide includes data on other tryptase inhibitors, namely APC 366 and nafamostat (B1217035) mesilate, which have been studied in inflammatory models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tryptase Inhibitors
CompoundTargetKiIC50Source
This compound (APC 2059) Recombinant Human Tryptase-β620 pMNot Reported[1]
APC 366 Mast Cell Tryptase7.1 µM1400 ± 240 nMBenchChem
Nafamostat Mesilate Human TryptasePotent InhibitorNot Reported[2]
Table 2: Clinical Efficacy of this compound (APC 2059) in Mildly to Moderately Active Ulcerative Colitis (Phase II Pilot Study)[2][3]
EndpointResult
Response (DAI ≤ 3) 29% of patients (16 out of 56)
Complete Remission (DAI = 0) 9% of patients (5 out of 56)
Clinical Improvement (DAI ≤ 3 or ≥ 4-point reduction) 49% of patients (27 out of 56)
Improvement in Stool Frequency 64% of patients
Improvement in Rectal Bleeding 64% of patients
Endoscopic Improvement 50% of patients
Physician's Global Assessment Improvement 63% of patients

DAI: Disease Activity Index

Table 3: Comparative Overview of Tryptase Inhibitors in Inflammatory Models
CompoundIndication StudiedModelKey Findings
This compound (APC 2059) Ulcerative ColitisHuman (Phase II)Showed some evidence of clinical activity, but development was halted.[3]
APC 366 AsthmaHuman (Clinical Trial)Significantly reduced the late-phase airway obstruction induced by allergens.
Nafamostat Mesilate Experimental ColitisRat (TNBS-induced)Significantly decreased colonic mucosal injury and inflammation markers.
Nafamostat Mesilate Experimental ColitisMouse (DSS-induced)High dose significantly decreased Disease Activity Index and inflammatory markers.

Experimental Protocols

Protocol for Phase II Pilot Study of APC 2059 in Ulcerative Colitis
  • Study Design: Open-label, Phase II, multicenter pilot study.

  • Patient Population: 56 adults with mildly to moderately active ulcerative colitis, defined by a Disease Activity Index (DAI) of 6-9 on a 12-point scale.

  • Treatment Regimen: 20 mg of APC 2059 administered subcutaneously twice daily for 28 days.

  • Primary Endpoint: Response, defined as a final DAI of ≤ 3.

  • Assessments: Disease activity was assessed based on stool frequency, rectal bleeding, endoscopy findings, and a physician's global rating.

Protocol for In Vitro Tryptase Inhibition Assay (General)

A common method to assess the inhibitory potential of compounds against tryptase involves a colorimetric assay.

  • Incubation: Purified human lung tryptase is incubated with the test inhibitor at various concentrations.

  • Substrate Addition: A chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) is added to initiate the enzymatic reaction.

  • Measurement: The reaction is incubated at 37°C, and the absorbance at 410 nm is measured over time using a plate reader.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to a control without the inhibitor. IC50 values are determined from the resulting concentration-response curves.

Mandatory Visualization

Signaling_Pathway MastCell Activated Mast Cell Tryptase Tryptase Release MastCell->Tryptase PAR2 Protease-Activated Receptor 2 (PAR2) Tryptase->PAR2 Activation Downstream Downstream Signaling (e.g., MAPK, NF-κB) PAR2->Downstream Inflammation Inflammatory Response (Cytokine release, Cell infiltration) Downstream->Inflammation CRA2059 This compound CRA2059->Tryptase Inhibition

Caption: Tryptase Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis P1 Recruit Patients with Mild-to-Moderate UC (DAI 6-9) P2 Administer this compound (20mg SC, BID for 28 days) P1->P2 P3 Assess Disease Activity Index (DAI) - Stool Frequency - Rectal Bleeding - Endoscopy - Physician's Rating P2->P3 P4 Determine Primary Endpoint: Response Rate (DAI ≤ 3) P3->P4 P5 Analyze Secondary Endpoints: Remission, Clinical Improvement P4->P5

Caption: Workflow for the Phase II Clinical Trial of this compound.

References

Comparative Analysis of CRA-2059 TFA: A Tryptase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of CRA-2059 trifluoroacetate (B77799) (TFA), a potent tryptase inhibitor, by comparing its performance against other known tryptase inhibitors. The information presented is based on available preclinical and clinical data to offer an objective assessment for researchers in inflammatory and allergic disease drug development.

Executive Summary

CRA-2059, also known as APC 2059, is a highly selective and potent inhibitor of human tryptase-β, a serine protease released from mast cells that plays a crucial role in the inflammatory cascade of various diseases, including inflammatory bowel disease and asthma. This guide will delve into the comparative efficacy of CRA-2059, detail the experimental protocols for its evaluation, and visualize the key signaling pathways involved.

Data Presentation: Comparative Efficacy of Tryptase Inhibitors

The inhibitory potency of CRA-2059 has been evaluated against other tryptase inhibitors. The following table summarizes key in vitro efficacy data.

CompoundTargetAssay TypeIC50KᵢOrganism
CRA-2059 (APC 2059) TryptaseEnzymatic Assay-0.62 pM[1]Human
APC 366TryptaseEnzymatic Assay~1400 nM[1]530 nM / 7.1 µM[1]Human
Gabexate mesylateTryptaseEnzymatic Assay-3.4 nM[1]Human
Nafamostat mesylateTryptaseEnzymatic Assay-95.3 pM[1]Human

Clinical Trial Data: CRA-2059 (APC 2059) in Ulcerative Colitis

A Phase II, open-label, multicenter pilot study was conducted to evaluate the safety and efficacy of APC 2059 in patients with mildly to moderately active ulcerative colitis.

ParameterDetails
Study Design Open-label, Phase II, multicenter pilot study
Patient Population 56 adults with mildly to moderately active ulcerative colitis
Treatment Regimen 20 mg APC 2059 administered subcutaneously twice daily for 28 days
Primary Endpoint Response, defined as a final disease activity index (DAI) of ≤ 3
Key Results - 29% of patients (16 out of 56) responded to the treatment. - 9% of patients (5 out of 56) achieved complete remission (DAI = 0). - 49% of patients (27 out of 56) showed improvement (final DAI ≤ 3 or a four-point reduction). - Improvements were observed in stool frequency (64%), bleeding (64%), endoscopy score (50%), and physician's rating (63%).
Safety The most common adverse events were injection site reactions (32.1%).

Experimental Protocols

In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the in vitro potency of tryptase inhibitors.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of tryptase on a chromogenic substrate, such as Nα-Benzoyl-D,L-arginine p-nitroanilide (BAPNA). The cleavage of BAPNA by tryptase releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 410 nm.

Materials:

  • Purified human tryptase

  • Tryptase inhibitor (e.g., CRA-2059 TFA)

  • BAPNA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 100 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the tryptase inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor in the assay buffer to obtain a range of concentrations.

  • Add a fixed amount of purified human tryptase to each well of a 96-well plate.

  • Add the various concentrations of the inhibitor to the wells containing tryptase. Include a vehicle control (solvent without inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the BAPNA substrate to each well.

  • Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes.

  • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Tryptase Signaling Pathway via PAR-2

Tryptase exerts many of its pro-inflammatory effects through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. The following diagram illustrates this signaling cascade.

Tryptase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Mast_Cell Mast Cell Tryptase Tryptase Mast_Cell->Tryptase Degranulation PAR2_inactive PAR-2 (inactive) Tryptase->PAR2_inactive Cleavage PAR2_active PAR-2 (active) PAR2_inactive->PAR2_active G_protein Gq/11 PAR2_active->G_protein PI3K_AKT PI3K/AKT Pathway PAR2_active->PI3K_AKT PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation PI3K_AKT->Inflammation CRA-2059 CRA-2059 CRA-2059->Tryptase Inhibition

Caption: Tryptase signaling pathway and point of inhibition by CRA-2059.

Experimental Workflow for Comparative Inhibitor Analysis

The following diagram outlines a typical workflow for the cross-validation of a novel tryptase inhibitor against known compounds.

Experimental_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis and Comparison CRA-2059 This compound Enzyme_Assay Tryptase Inhibition Assay (IC50, Ki determination) CRA-2059->Enzyme_Assay Alternatives Alternative Inhibitors (e.g., APC 366, Nafamostat) Alternatives->Enzyme_Assay Cell_Assay Mast Cell Degranulation Assay (Histamine Release) Enzyme_Assay->Cell_Assay Animal_Model Animal Model of Disease (e.g., IBD, Asthma) Cell_Assay->Animal_Model Data_Comparison Comparative Analysis of: - Potency (IC50, Ki) - Efficacy in cellular assays - In vivo efficacy and safety Animal_Model->Data_Comparison

Caption: Workflow for cross-validation of tryptase inhibitors.

References

Safety Operating Guide

Safe Disposal of CRA-2059 TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of CRA-2059 TFA (Trifluoroacetic Acid), a substance classified as hazardous waste. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Trifluoroacetic acid is a corrosive chemical that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled and toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted within a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Quantitative Data Summary

The following table summarizes key quantitative information for Trifluoroacetic Acid, the active hazardous component of this compound.

PropertyValueSource
pH2 (at 100 g/L aqueous solution)
Melting Point-15 °C / 5 °F
Boiling Point72.4 °C / 162.3 °F
Aquatic Toxicity (EC50)>25 mg/l for aquatic invertebrates (21 days)
Bioaccumulation PotentialDoes not significantly accumulate in organisms

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires careful attention to detail from collection to final pickup.

1. Waste Segregation and Collection:

  • Segregate Waste: Trifluoroacetic acid waste must be segregated from all incompatible materials, such as alkalines and oxidizers. Do not mix TFA waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Use Appropriate Containers: Store this compound waste in a designated, closed container that is properly labeled as hazardous waste. Containers should be made of sturdy glass or plastic with tight-fitting caps. Metal containers should not be used.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "Trifluoroacetic Acid" and a "Hazardous Waste" sticker or tag. Do not use abbreviations or chemical symbols.

2. Storage of Waste:

  • Designated Area: Hazardous waste must be stored in or near a designated "Satellite Accumulation Area".

  • Container Integrity: Ensure containers are kept upright to prevent leakage and are tightly sealed when not in use.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

3. Arranging for Disposal:

  • Waste Collection Request: Once the waste container is approximately 80% full, a chemical waste collection request must be submitted to your institution's EH&S department.

  • Follow Institutional Procedures: Adhere to the specific instructions provided by your EH&S department for waste pickup.

4. Spill and Emergency Procedures:

  • Minor Spills: For small spills contained within a chemical fume hood, absorb the spill with an inert material such as vermiculite (B1170534) or dry sand. Place the absorbent material in a suitable, sealed container for disposal as hazardous waste.

  • Major Spills: In the event of a large spill (>50 mL) outside of a fume hood, evacuate the laboratory immediately, close the doors, and activate the fire alarm. Call emergency services (911) and notify your supervisor and EH&S department. Do not re-enter the area until cleared by emergency personnel.

  • Personal Exposure: If the chemical comes into contact with skin or clothing, remove the contaminated clothing and rinse the affected body area under an emergency shower for at least 15 minutes. For eye contact, flush the eyes for 15 minutes at an emergency eyewash station. Seek immediate medical attention in all cases of exposure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal a Generate this compound Waste b Segregate from Incompatibles (e.g., bases, oxidizers) a->b spill Spill Occurs a->spill c Transfer to Designated Hazardous Waste Container b->c d Label Container with 'Hazardous Waste' & Full Chemical Name c->d e Store in Satellite Accumulation Area d->e f Keep Container Closed & Upright e->f g Monitor Fill Level f->g h Submit Waste Pickup Request to EH&S at 80% Full g->h i EH&S Collects Waste h->i spill_response Follow Emergency Spill Procedures spill->spill_response

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling CRA-2059 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for CRA-2059 TFA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Understanding the Hazard

This compound is a compound that includes Trifluoroacetic acid (TFA) as a counter-ion. TFA is a strong corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Therefore, handling this compound requires stringent adherence to safety protocols to mitigate these risks.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent contact with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.To protect against splashes that can cause severe eye damage and blindness.[1][3]
Hand Protection Chemical-resistant gloves (e.g., tested according to EN 374).To prevent skin burns upon contact. It is crucial to check for leaks before use and be aware that the liquid may penetrate the gloves; frequent changes are advisable.
Skin and Body Protection A chemical-resistant laboratory coat or apron and appropriate protective clothing to prevent skin contact.To protect the skin from accidental splashes or spills.
Respiratory Protection Use only in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, a self-contained breathing apparatus may be required.To avoid inhalation of corrosive vapors that can harm the respiratory system.
Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials.

  • Spill Management: In case of a spill, evacuate the area. Absorb the spillage with inert, non-combustible material and collect it for disposal in a suitable, closed container. Do not allow the substance to enter drains or water courses.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Chemical burns must be treated by a physician. Seek immediate medical attention.
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse the mouth immediately with plenty of water. Do NOT induce vomiting. There is a danger of perforation of the esophagus and stomach. Call a physician immediately.
Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure safety.

  • Waste Container: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Contaminated PPE: Contaminated clothing and gloves should be removed and washed before reuse. If disposable, they should be placed in a sealed container for proper disposal.

  • Environmental Precautions: Do not allow the product to be released into the environment. If the substance enters a water course or sewer, inform the responsible authorities.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Select & Inspect PPE A->B C Prepare Well-Ventilated Workspace B->C D Handle this compound C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J F Close Container Tightly E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Waste via Approved Channels H->I K Follow First Aid Procedures J->K L Notify Supervisor & Seek Medical Attention K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.